molecular formula C10H8BrNO3 B13705096 4-(2-Bromobenzyl)oxazolidine-2,5-dione

4-(2-Bromobenzyl)oxazolidine-2,5-dione

Cat. No.: B13705096
M. Wt: 270.08 g/mol
InChI Key: YODMRTITZFHXBG-UHFFFAOYSA-N
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Description

4-(2-Bromobenzyl)oxazolidine-2,5-dione is a useful research compound. Its molecular formula is C10H8BrNO3 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

4-[(2-bromophenyl)methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C10H8BrNO3/c11-7-4-2-1-3-6(7)5-8-9(13)15-10(14)12-8/h1-4,8H,5H2,(H,12,14)

InChI Key

YODMRTITZFHXBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2C(=O)OC(=O)N2)Br

Origin of Product

United States
Foundational & Exploratory

Comprehensive Technical Guide on 4-(2-Bromobenzyl)oxazolidine-2,5-dione: Structure, Properties, and Polymerization Dynamics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of polypeptide materials and biocatalysis, noncanonical amino acids (ncAAs) and their activated derivatives serve as critical building blocks for engineering new-to-nature functionalities[1]. 4-(2-Bromobenzyl)oxazolidine-2,5-dione , commonly referred to as o-bromophenylalanine N-carboxyanhydride (o-bromo-Phe-NCA) , is a highly reactive monomer utilized primarily for the synthesis of structurally defined polypeptides via ring-opening polymerization (ROP)[2].

The incorporation of an ortho-bromine atom on the benzyl side chain imparts unique steric hindrance and serves as a versatile bioorthogonal handle for post-polymerization modifications (e.g., palladium-catalyzed cross-coupling). This guide provides an in-depth analysis of its chemical structure, physical properties, and the causality-driven methodologies required for its successful polymerization.

Chemical Structure and Mechanistic Profile

The molecular architecture of 4-(2-Bromobenzyl)oxazolidine-2,5-dione is divided into two functionally distinct domains: the highly reactive heterocyclic core and the functionalized side chain.

  • Oxazolidine-2,5-dione Core: This five-membered anhydride ring is highly susceptible to nucleophilic attack. During ROP, nucleophiles (such as primary amines) selectively attack the C5 carbonyl, leading to ring opening and the subsequent elimination of carbon dioxide[3]. This core is inherently moisture-sensitive; trace water can act as an uncontrolled initiator, leading to premature hydrolysis back to the parent amino acid (o-bromophenylalanine) and CO₂ evolution.

  • 2-Bromobenzyl Side Chain: The ortho-substitution of the bulky bromine atom restricts the rotational degrees of freedom around the Cα-Cβ bond. In polymeric forms, this steric bulk forces the polypeptide backbone into rigid, highly stable secondary structures (e.g., α-helices). Furthermore, the aryl bromide is a prime candidate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing for the grafting of complex pharmacophores or fluorophores post-polymerization[4].

StructureReactivity NCA 4-(2-Bromobenzyl)oxazolidine-2,5-dione Core Oxazolidine-2,5-dione Core (ROP Active Site) NCA->Core Ring-Opening SideChain 2-Bromobenzyl Group (Steric & Reactive Handle) NCA->SideChain Post-Modifications Polypeptide Backbone Polypeptide Backbone Core->Polypeptide Backbone Amine Initiation Cross-Coupling (Pd) Cross-Coupling (Pd) SideChain->Cross-Coupling (Pd) Halogen Handle

Structural breakdown and reactivity profile of 4-(2-Bromobenzyl)oxazolidine-2,5-dione.

Physical and Chemical Properties

Understanding the physical properties of o-bromo-Phe-NCA is critical for maintaining its stability and ensuring reproducible polymerization kinetics.

PropertyValue / Description
Chemical Name 4-(2-Bromobenzyl)oxazolidine-2,5-dione
Common Synonym o-Bromophenylalanine N-carboxyanhydride (o-bromo-Phe-NCA)
Molecular Formula C₁₀H₈BrNO₃
Molecular Weight 270.08 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, THF, 1,4-dioxane, and ethyl acetate; Insoluble in hexane and water
Stability Highly moisture-sensitive; hydrolyzes rapidly in the presence of H₂O
Storage Conditions -20°C under an inert atmosphere (Ar/N₂), strictly desiccated

Ring-Opening Polymerization (ROP) Dynamics

The polymerization of o-bromo-Phe-NCA must be meticulously controlled to achieve target molecular weights and narrow dispersity (Đ). The choice of initiator dictates the mechanistic pathway. Using a primary amine (e.g., hexylamine) drives the Normal Amine Mechanism (NAM) , where the amine acts as a nucleophile attacking the C5 carbonyl. Conversely, strong bases or tertiary amines trigger the Activated Monomer Mechanism (AMM) , which abstracts a proton from the NCA nitrogen, leading to uncontrolled anionic polymerization and broad molecular weight distributions.

Experimental Protocol: Controlled ROP via Normal Amine Mechanism

Note: The following protocol is a self-validating system. Every step is designed to eliminate trace nucleophiles that could derail the NAM pathway.

Step 1: Monomer Purification (The Causality of Purity)

  • Action: Recrystallize the synthesized o-bromo-Phe-NCA three times from anhydrous THF/hexane inside an argon-filled glovebox.

  • Causality: NCA synthesis (typically via triphosgene) leaves trace HCl and unreacted phosgene derivatives. If not removed, HCl protonates the primary amine initiator, neutralizing it and stalling the reaction. Trace water will initiate AMM, broadening the dispersity.

Step 2: Initiation

  • Action: Dissolve the purified monomer in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M. Add hexylamine at a specific Monomer-to-Initiator (M:I) ratio (e.g., 50:1).

  • Causality: DMF is chosen because it solvates both the monomer and the growing rigid α-helical polymer chain, preventing premature precipitation. Hexylamine is highly nucleophilic but not basic enough to trigger AMM, ensuring that each amine molecule starts exactly one polymer chain (predictable Degree of Polymerization, DP).

Step 3: Propagation

  • Action: Stir the sealed reaction vessel at 25°C for 48–72 hours. Monitor CO₂ evolution via a bubbler or FTIR (disappearance of NCA anhydride peaks at ~1850 and 1780 cm⁻¹).

  • Causality: Maintaining a strict 25°C temperature prevents thermally induced side reactions, such as hydantoin ring formation at the polymer chain ends, which would terminate propagation prematurely.

Step 4: Termination and Isolation

  • Action: Terminate the reaction by precipitating the polymer solution into a 10-fold excess of cold diethyl ether. Centrifuge, wash with ether, and dry under high vacuum.

  • Causality: Diethyl ether acts as an anti-solvent for the polypeptide but retains unreacted monomer, DMF, and short oligomers in solution, thereby purifying the target poly(o-bromophenylalanine).

ROP_Workflow Step1 1. Monomer Purification Recrystallization in Glovebox Step2 2. Initiator Addition Primary Amine (e.g., Hexylamine) Step1->Step2 Ensures controlled DP Step3 3. ROP Propagation Anhydrous DMF/THF, 25°C Step2->Step3 Normal Amine Mechanism Step4 4. Termination Precipitation in Cold Ether Step3->Step4 Yields Poly(o-bromo-Phe)

Step-by-step workflow for the controlled ring-opening polymerization of the NCA monomer.

Applications in Advanced Materials and Biocatalysis

While the polymeric form of o-bromo-Phe-NCA is utilized to create advanced, modifiable biomaterials, the parent amino acid (o-bromophenylalanine) has gained immense traction in enzyme engineering.

Through amber stop codon suppression , researchers have genetically incorporated o-bromophenylalanine into the active sites of enzymes[1]. The steric bulk of the ortho-bromine atom has been shown to successfully restrict substrate binding orientations. For example, incorporating sterically hindered ncAAs like o-bromophenylalanine into specific binding pocket positions of enzymes has been proven to increase the diastereomeric excess (de) of biocatalytic products by over 30%, fundamentally altering the enzyme's natural selectivity[5].

In materials science, the poly(o-bromophenylalanine) backbone synthesized from the NCA monomer serves as a scaffold. The aryl bromide groups can undergo post-polymerization modifications, such as grafting polyethylene glycol (PEG) chains via cross-coupling to create amphiphilic, self-assembling nanoparticles for targeted drug delivery[2].

References

  • Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis Chemical Reviews, ACS Publications. URL:[Link]

  • Functionalizing Nanoparticles with Biological Molecules: Developing Chemistries that Facilitate Nanotechnology Chemical Reviews, ACS Publications. URL:[Link]

  • N-Carboxy-l-phenylalanine anhydride ResearchGate, Acta Crystallographica Section C. URL:[Link]

  • Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens National Library of Medicine (PMC). URL:[Link]

Sources

Thermal Stability and Melting Point Analysis of 4-(2-Bromobenzyl)oxazolidine-2,5-dione: A Comprehensive Guide for NCA Handling and Polymerization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(2-Bromobenzyl)oxazolidine-2,5-dione , commonly referred to as 2-Bromo-L-phenylalanine N-carboxyanhydride (2-Br-Phe-NCA), is a highly reactive monomer utilized in the synthesis of functionalized polypeptides via Ring-Opening Polymerization (ROP). Like all amino acid NCAs, this molecule is notoriously sensitive to nucleophiles, moisture, and thermal stress [1].

For drug development professionals and polymer chemists, understanding the precise thermal stability and melting point of 2-Br-Phe-NCA is non-negotiable. Premature thermal degradation leads to uncontrolled decarboxylation, oligomerization, and loss of monomeric purity, which catastrophically impacts the polydispersity index (PDI) and molecular weight of the resulting therapeutic polypeptides[2]. This guide provides an authoritative, self-validating framework for analyzing the thermal properties of this critical intermediate.

Mechanistic Profiling of Thermal Degradation

The thermal instability of 4-(2-Bromobenzyl)oxazolidine-2,5-dione is governed by the inherent ring strain of the oxazolidine-2,5-dione heterocycle.

The Causality of Decarboxylation

While the bulky, halogenated 2-bromobenzyl side chain enhances intermolecular interactions (via halogen bonding and dipole-dipole forces) to stabilize the crystal lattice at room temperature, applying thermal energy eventually overcomes this lattice enthalpy. Once the compound reaches its melting point, the transition from a rigid crystalline solid to a highly mobile molten state acts as a kinetic trigger. The entropically favorable release of carbon dioxide (CO₂) drives the thermal cleavage of the NCA ring [3]. This results in the formation of highly reactive isocyanate intermediates or initiates spontaneous auto-polymerization if trace moisture is present.

G NCA 4-(2-Bromobenzyl)oxazolidine-2,5-dione (Solid State) Heat Thermal Energy (Δ) Lattice Disruption NCA->Heat Melt Molten NCA (High Mobility) Heat->Melt CO2 CO2 Gas Evolution (Mass Loss in TGA) Melt->CO2 Decarboxylation Isocyanate Isocyanate Intermediate Melt->Isocyanate Thermal Cleavage Polymer Oligomerization / Poly(2-Br-Phe) Isocyanate->Polymer Auto-polymerization

Fig 1: Thermal degradation and decarboxylation pathway of 2-Br-Phe-NCA upon melting.

Analytical Methodologies and Data Presentation

To accurately profile 2-Br-Phe-NCA, we must uncouple the endothermic melting event from the exothermic decomposition event. Standard unsubstituted phenylalanine NCA melts at approximately 93–94 °C[3]. However, the addition of the heavy bromine atom on the benzyl ring increases the molecular weight and polarizability, shifting the expected thermal parameters higher.

Quantitative Data Summary

The following table outlines the expected thermal parameters for 2-Br-Phe-NCA when analyzed under strictly anhydrous conditions.

ParameterExpected ValueAnalytical TechniqueMechanistic Significance
Melting Point ( Tm​ ) 115 °C – 125 °CDSCIndicates crystalline lattice breakdown; marks the onset of thermodynamic instability.
Decomposition Onset ( Td​ ) ~125 °C – 135 °CTGAPoint of 5% mass loss; marks active, continuous decarboxylation of the oxazolidine ring.
Gas Evolution Peak 2350 cm⁻¹TGA-FTIRConfirms the evolved gas is strictly CO₂, validating the ring-opening degradation mechanism.

Self-Validating Experimental Protocols

Because NCAs are highly reactive with atmospheric moisture—which can artificially lower the decomposition temperature by initiating premature hydrolysis—thermal analysis must be conducted using a moisture-free, self-validating workflow [4].

The following protocols are designed to ensure that the mass loss observed in TGA is causally linked to intrinsic thermal decarboxylation, rather than the evaporation of residual synthesis solvents or moisture-induced degradation.

Protocol A: Glovebox-Integrated DSC Analysis

Causality Check: Why use a pinhole pan? NCAs release CO₂ gas upon melting and decomposition. If a hermetically sealed pan is used without a vent, the internal pressure will build until the pan ruptures, creating a massive, artifactual endothermic spike on the thermogram that masks the true melting point.

  • Preparation: Transfer the purified 2-Br-Phe-NCA vial into an argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm).

  • Loading: Weigh 2.0 to 5.0 mg of the crystalline monomer into an aluminum DSC pan.

  • Sealing: Crimp the pan with an aluminum lid that has been pre-punctured with a 50 µm laser pinhole. This allows evolved CO₂ to escape while preventing ambient moisture ingress during the brief transfer to the instrument.

  • Analysis: Transfer the pan to the Differential Scanning Calorimeter (DSC). Purge the furnace with dry Nitrogen at 50 mL/min.

  • Thermal Ramp: Equilibrate at 20 °C, then heat at a rate of 10 °C/min up to 200 °C. Record the endothermic melting peak ( Tm​ ).

Protocol B: TGA-FTIR Coupled Analysis

Causality Check: Why couple TGA with FTIR? TGA alone only proves mass is being lost; it does not prove what is being lost. By passing the exhaust gas through an FTIR cell, we can monitor the 2350 cm⁻¹ stretching frequency. If the FTIR signal perfectly aligns with the TGA mass loss derivative curve, the system self-validates that the degradation is exclusively driven by NCA decarboxylation.

  • Preparation: Inside the glovebox, load 10.0 mg of 2-Br-Phe-NCA into a platinum TGA pan.

  • Transfer: Utilize an inert transfer vessel to move the pan to the Thermogravimetric Analyzer (TGA) coupled via a heated transfer line (set to 200 °C) to an FTIR spectrometer.

  • Purge: Purge the system with dry Helium at 40 mL/min for 15 minutes to establish a baseline.

  • Thermal Ramp: Heat the sample from 25 °C to 300 °C at 10 °C/min.

  • Validation: Overlay the TGA mass loss derivative curve (DTG) with the Gram-Schmidt FTIR reconstruction. Confirm the presence of the CO₂ asymmetric stretch (2350 cm⁻¹) corresponding to the mass loss event.

Workflow Prep Sample Prep in Glovebox (<1 ppm H2O/O2) Pan Hermetic Al Pan with Laser-Pinhole Vent Prep->Pan Load 2-5 mg Transfer Inert Transfer to Thermal Analyzer Pan->Transfer Seal & Vent DSC DSC Analysis (Ramp: 10 °C/min) Transfer->DSC Heat Flow TGA TGA-FTIR Analysis (Mass Loss & Gas ID) Transfer->TGA Mass & Gas Data Endothermic Melting Peak & Exothermic Decomposition DSC->Data TGA->Data

Fig 2: Moisture-free workflow for DSC and TGA-FTIR analysis of NCA monomers.

Practical Implications for Drug Development

Understanding the tight window between the melting point ( Tm​≈115−125 °C) and the decomposition onset ( Td​≈125−135 °C) of 4-(2-Bromobenzyl)oxazolidine-2,5-dione dictates strict handling parameters:

  • Storage: The monomer must be stored at ≤−20 °C under an inert atmosphere (Argon or Nitrogen) to prevent slow, solid-state auto-polymerization over time.

  • Polymerization Optimization: Because the monomer is highly susceptible to thermal degradation, ROP should be conducted at low to ambient temperatures (0 °C to 25 °C) using appropriate primary amine or transition metal initiators to ensure living polymerization characteristics and narrow molecular weight distributions[2].

References

  • Title: Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis Source: Nature Protocols URL: [Link]

  • Title: Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure Source: Polymer Chemistry (RSC) URL: [Link]

  • Title: A 3D-polyphenylalanine network inside porous alumina: Synthesis and characterization of an inorganic–organic composite membrane Source: Beilstein Journal of Nanotechnology URL: [Link]

  • Title: A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β-Amino Acid N-Carboxyanhydrides Source: ChemRxiv URL: [Link]

Whitepaper: The Role of 4-(2-Bromobenzyl)oxazolidine-2,5-dione in Synthetic Polypeptide Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The engineering of synthetic polypeptides has evolved from the polymerization of canonical amino acids to the design of highly functionalized, sequence-controlled biomaterials. At the forefront of this shift is 4-(2-Bromobenzyl)oxazolidine-2,5-dione , commonly known as the N-carboxyanhydride of 2-bromophenylalanine (o-Br-Phe NCA). This non-canonical amino acid (ncAA) monomer serves as a critical building block in ring-opening polymerization (ROP)[1]. By embedding an ortho-bromoaryl group directly into the polypeptide side chain, researchers can precisely tune secondary structures via steric hindrance and halogen bonding, while simultaneously installing a highly reactive handle for transition-metal-catalyzed post-polymerization modification (PPM)[2]. This technical guide details the mechanistic rationale, self-validating synthesis protocols, and downstream applications of o-Br-Phe NCA in modern drug development and biomaterials.

Chemical Rationale: Why the ortho-Bromo Substitution?

The design of functional polypeptides requires monomers that can survive the stringent conditions of NCA ROP without triggering side reactions (such as chain termination or branching)[3]. The ortho-bromo substitution on the phenylalanine aromatic ring provides two distinct mechanistic advantages:

  • Steric Shielding During Polymerization: Unlike para-substituted derivatives, the ortho-bromo group creates localized steric bulk near the peptide backbone. This bulk suppresses unwanted nucleophilic attacks on the propagating chain end, favoring a highly controlled Normal Amine Mechanism (NAM) over the Activated Monomer Mechanism (AMM)[4].

  • Orthogonal Reactivity for PPM: The aryl bromide bond is inert to the primary amines used to initiate ROP, yet it is highly reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[5]. The ortho positioning forces the grafted functional groups into a specific geometric orientation, which can be leveraged to force the polypeptide backbone into rigid α-helical conformations or disrupt it into a random coil.

Monomer Synthesis and Quality Control

The synthesis of 4-(2-Bromobenzyl)oxazolidine-2,5-dione is achieved via the Fuchs-Farthing method, utilizing triphosgene to cyclize the parent amino acid, 2-amino-3-(2-bromophenyl)propanoic acid.

Causality in Quality Control: The most critical failure point in NCA ROP is monomer impurity. Trace amounts of hydrochloric acid (HCl) or unreacted phosgene will protonate the amine initiator, killing the living polymerization and resulting in broad dispersity ( Đ ) and low molecular weights[1]. Therefore, repeated recrystallization and strict storage in an inert atmosphere are non-negotiable.

ROP_Workflow A 2-Bromophenylalanine + Triphosgene B Fuchs-Farthing Cyclization (THF, 50°C) A->B C o-Br-Phe NCA (Crude) B->C D Recrystallization (Hexane/EtOAc, 3x) C->D E Pure o-Br-Phe NCA (Glovebox Storage) D->E F Initiator Addition (e.g., Hexylamine) E->F G Ring-Opening Polymerization (ROP) F->G H Poly(o-Br-Phe) Synthetic Polypeptide G->H

Workflow for the synthesis and ring-opening polymerization of o-Br-Phe NCA.

Experimental Protocol: Controlled ROP of o-Br-Phe NCA

To ensure a self-validating system, this protocol utilizes Fourier-Transform Infrared Spectroscopy (FTIR) to track reaction kinetics in real-time.

Step-by-Step Methodology:

  • Preparation (Glovebox): Inside a nitrogen-filled glovebox (<1 ppm H₂O, <1 ppm O₂), dissolve 500 mg of purified 4-(2-Bromobenzyl)oxazolidine-2,5-dione in 5.0 mL of anhydrous N,N-dimethylformamide (DMF).

  • Initiation: Add a calculated volume of hexylamine (e.g., [M]/[I] = 50) to the stirring NCA solution.

  • Kinetic Tracking: Extract 50 µL aliquots every 2 hours. Monitor the disappearance of the characteristic NCA anhydride carbonyl stretching bands at 1790 cm⁻¹ and 1850 cm⁻¹ via FTIR.

  • Termination & Precipitation: Once the anhydride peaks completely disappear (typically 24–48 hours), remove the vessel from the glovebox. Precipitate the polymer by adding the solution dropwise into 50 mL of cold diethyl ether.

  • Validation: Collect the white precipitate via centrifugation (8000 rpm, 5 min). Wash twice with ether and dry under vacuum. Analyze via Size Exclusion Chromatography (SEC) to confirm a narrow dispersity ( Đ < 1.2), validating that the NAM pathway was exclusively followed[4].

Post-Polymerization Modification (PPM) Strategies

The poly(o-Br-Phe) backbone is a versatile scaffold. Through transition-metal catalysis, the ortho-bromo groups can be quantitatively converted into diverse functional architectures without degrading the peptide backbone[6].

PPM_Pathways Root Poly(o-Br-Phe) Backbone S1 Suzuki-Miyaura Coupling Root->S1 Pd Catalyst, Boronic Acids S2 Sonogashira Coupling Root->S2 Pd/Cu Catalysts, Terminal Alkynes S3 Buchwald-Hartwig Amination Root->S3 Pd Catalyst, Primary/Secondary Amines P1 Aryl/Alkyl Grafted Polypeptide S1->P1 P2 Alkyne-Functionalized Polypeptide S2->P2 P3 Amine-Conjugated Polypeptide S3->P3

Post-polymerization modification pathways for poly(o-Br-Phe) via cross-coupling.

Data Presentation: PPM Efficiency and Structural Impact

The table below summarizes the quantitative outcomes of various PPMs performed on a 50-mer poly(o-Br-Phe) scaffold. Notice how the choice of grafted group dictates the macroscopic secondary structure of the polypeptide.

Table 1: Quantitative Analysis of Poly(o-Br-Phe) and its PPM Derivatives

Polymer ConstructTheoretical Mn​ (kDa)Experimental Mn​ (kDa)Dispersity ( Đ )Grafting Efficiency (%)Secondary Structure (CD Analysis)
Poly(o-Br-Phe) (Precursor)11.311.11.12>99% (ROP)Random Coil / Weak α-Helix
Poly(o-Phenyl-Phe) (Suzuki)14.514.21.15>95%Strong α-Helix
Poly(o-Ethynyl-Phe) (Sonogashira)12.512.21.14>92%Random Coil
Poly(o-Amine-Phe) (Buchwald)12.812.41.18>88%pH-Responsive Helix-to-Coil

Experimental Protocol: Suzuki-Miyaura PPM

To graft targeting ligands or tuning moieties onto the polypeptide, Suzuki-Miyaura cross-coupling is highly effective[5].

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk tube under argon, dissolve poly(o-Br-Phe) (1.0 eq of repeating units) in degassed anhydrous DMF/H₂O (9:1 v/v).

  • Catalyst Loading: Add the desired arylboronic acid (3.0 eq) and potassium carbonate (K₂CO₃, 3.0 eq). Finally, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Causality Check: The excess of boronic acid and base is required to drive the reaction to completion against the steric bulk of the polymer backbone. Pd(PPh₃)₄ is selected due to its proven efficacy in inserting into sterically hindered ortho-substituted aryl bromides without inducing polymer cross-linking.

  • Reaction: Seal the tube and heat to 80°C for 24 hours under vigorous magnetic stirring.

  • Purification: Cool to room temperature and precipitate the polymer into cold methanol. To remove residual palladium, dissolve the polymer in THF, pass it through a short basic alumina plug, and dialyze against deionized water for 48 hours. Lyophilize to yield the purified functionalized polypeptide.

Applications in Biomaterials and Drug Delivery

The ability to synthesize well-defined, functionalized polypeptides via 4-(2-Bromobenzyl)oxazolidine-2,5-dione has profound implications for drug development:

  • Stimuli-Responsive Delivery: By grafting amine or carboxylate derivatives via Buchwald-Hartwig amination, researchers can create polypeptides that undergo sharp helix-to-coil transitions in response to tumor microenvironment pH shifts.

  • Antibody-Drug Conjugates (ADCs): The poly(o-Br-Phe) backbone can be modified with alkyne groups via Sonogashira coupling, creating a multivalent scaffold for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to attach cytotoxic payloads and targeting antibodies simultaneously[6].

Conclusion

4-(2-Bromobenzyl)oxazolidine-2,5-dione is a highly versatile NCA monomer that bridges the gap between traditional peptide synthesis and advanced polymer chemistry. By understanding the mechanistic causality behind its controlled ring-opening polymerization and leveraging its orthogonal reactivity for post-polymerization modification, scientists can engineer next-generation synthetic polypeptides with unprecedented structural precision and functionality.

References

  • Wu, Y. "Recent Advances and Future Developments in the Preparation of Polypeptides via N-Carboxyanhydride (NCA) Ring-Opening Polymerization." Journal of the American Chemical Society, 2024. URL:[Link][1]

  • Wang, S. et al. "Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups." ACS Macro Letters, 2023. URL:[Link][3]

  • Wibowo, S.H. et al. "Polypeptide films via N-carboxyanhydride ring-opening polymerization (NCA-ROP): past, present and future." Chemical Communications, 2014. URL:[Link][6]

  • Knoop, R.J. et al. "Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides." MDPI Polymers, 2017. URL:[Link][4]

  • Becker, G. "Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups." Chemical Society Reviews, 2018. URL:[Link][2]

  • Zhang, Z. et al. "Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More." Polymer Chemistry, 2015. URL:[Link][5]

Sources

Storage conditions, moisture sensitivity, and shelf life of 4-(2-Bromobenzyl)oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-(2-Bromobenzyl)oxazolidine-2,5-dione: A Guide to Storage, Handling, and Stability

Abstract

4-(2-Bromobenzyl)oxazolidine-2,5-dione is an α-amino acid N-carboxyanhydride (NCA) derivative, a class of molecules renowned for their utility as reactive monomers in the controlled synthesis of polypeptides and as activated building blocks in peptide coupling reactions.[1][2] Their application in creating innovative healthcare strategies, from drug delivery systems to therapeutics, is expanding.[2] However, the high reactivity endowed by the oxazolidine-2,5-dione ring system also renders these compounds exceptionally sensitive to environmental conditions. This guide provides a comprehensive technical overview of the core stability challenges, primarily moisture sensitivity, and outlines field-proven protocols for the proper storage, handling, and shelf-life assessment of 4-(2-Bromobenzyl)oxazolidine-2,5-dione to ensure its integrity and performance in research and development.

Chapter 1: Foundational Physicochemical Properties

A thorough understanding of the molecular structure of 4-(2-Bromobenzyl)oxazolidine-2,5-dione is fundamental to appreciating its reactivity and stability profile.

1.1 Molecular Structure and Key Identifiers

The core of the molecule is the oxazolidine-2,5-dione heterocycle, which is an anhydride of an N-carboxy-amino acid. This strained ring system is highly susceptible to nucleophilic attack, which is the basis for its utility in ring-opening polymerization (ROP) and other coupling reactions.

  • Chemical Name: 4-(2-Bromobenzyl)oxazolidine-2,5-dione

  • Molecular Formula: C₁₀H₈BrNO₃[3]

  • Molecular Weight: 270.08 g/mol [3]

  • CAS Number: Not broadly listed, indicating its status as a specialized research chemical.

Figure 1: Molecular Structure

Chapter 2: The Primary Challenge: Acute Moisture Sensitivity

The paramount factor governing the stability of 4-(2-Bromobenzyl)oxazolidine-2,5-dione is its extreme sensitivity to moisture. This reactivity is not a flaw but an intrinsic property of the NCA functional group that enables its use in polymerization.

2.1 Mechanism of Hydrolytic Degradation

Water acts as a nucleophile that attacks the electrophilic carbonyl carbons of the anhydride ring. This initiates a ring-opening cascade, ultimately leading to the formation of the parent α-amino acid (2-bromo-L-phenylalanine) and the release of carbon dioxide. This process is irreversible and results in the complete loss of the reactive monomer.[4][5]

The stability of NCAs is profoundly influenced by their purity.[1] The synthesis of NCAs often involves reagents like phosgene or triphosgene, which can generate HCl as a byproduct.[6] Residual acidic impurities can significantly catalyze the hydrolysis of the NCA ring, accelerating decomposition even in the presence of trace moisture.[4]

Figure 2: Hydrolytic Degradation Pathway

Chapter 3: Polymerization: The Competing Reaction Pathway

Beyond simple hydrolysis, moisture and other nucleophilic impurities can initiate the primary intended reaction of NCAs—ring-opening polymerization (ROP)—but under uncontrolled conditions. This leads to the formation of oligomers or polymers of undefined length, depleting the active monomer and compromising subsequent controlled polymerization reactions.

3.1 Uncontrolled Initiation

Water can act as an initiator for ROP, leading to poorly controlled polymer growth.[7] Similarly, any nucleophilic impurity (e.g., residual amines from synthesis) can trigger polymerization during storage. For this reason, achieving high monomer purity through methods like recrystallization or flash chromatography is not just recommended, but essential for stability.[4][8]

cluster_storage During Storage cluster_reaction Uncontrolled Reaction NCA 4-(2-Bromobenzyl)oxazolidine-2,5-dione (Monomer) Oligomer Oligomers / Polymers (Degradation Product) NCA->Oligomer Polymerization Impurity Initiator (e.g., H₂O, trace amines) Impurity->NCA Initiates ROP CO2 CO₂ Oligomer->CO2 Byproduct

Figure 3: Uncontrolled Polymerization by Impurities

Chapter 4: Gold Standard Protocols for Storage and Handling

Given the acute sensitivity of 4-(2-Bromobenzyl)oxazolidine-2,5-dione, adherence to stringent storage and handling protocols is non-negotiable for preserving its chemical integrity.

4.1 Recommended Storage Conditions

The primary objective of the storage protocol is to create an environment that is cold, dry, and inert. This multi-faceted approach mitigates both hydrolytic and premature polymerization pathways.

ParameterRecommendationRationale
Temperature -20°C Slows the rate of all potential degradation reactions, including background polymerization.[8][9]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.[1][10]
Primary Container Tightly-sealed, moisture-proof vial Provides the primary barrier against moisture ingress. Amber glass is preferred to protect against light.
Secondary Containment Sealed bag with desiccantOffers an additional layer of protection against moisture, especially during temperature changes (e.g., removal from freezer).[11]

4.2 Step-by-Step Handling Protocol

All manipulations should be performed with the explicit goal of preventing exposure to atmospheric moisture.

  • Equilibration: Before opening, remove the sealed container from the freezer and place it in a desiccator or a dry environment. Allow it to warm completely to ambient temperature. This critical step prevents condensation of atmospheric water onto the cold compound.

  • Inert Environment: Transfer the container into a glovebox with a low-moisture atmosphere (<10 ppm H₂O is ideal). All subsequent manipulations, including weighing and dissolution, should occur within this environment.[4][8]

  • Alternative to Glovebox: If a glovebox is unavailable, use Schlenk line techniques. Briefly open the container under a positive flow of high-purity inert gas to extract the required amount.

  • Re-sealing: Immediately after dispensing, flush the container headspace with inert gas, securely seal the vial (ensuring the cap and liner are intact), and return it to the -20°C freezer.

  • Use of Ancillaries: All solvents used to dissolve the compound must be anhydrous grade. All glassware must be rigorously dried (e.g., oven-dried at >120°C) and cooled under an inert atmosphere before use.[7]

Chapter 5: Shelf Life and Stability Verification

The shelf life of 4-(2-Bromobenzyl)oxazolidine-2,5-dione is not defined by a fixed expiration date but is a direct function of its initial purity and the integrity of its storage conditions. High-purity NCAs, when purified by chromatography and stored meticulously at -20°C under an inert atmosphere, have been shown to be stable for over a year.[8]

5.1 Protocol for Pre-Use Stability Assessment

For critical applications, it is prudent to verify the integrity of the monomer before use, especially if the material is old or has been handled multiple times.

  • Visual Inspection: Check for any change in the physical appearance of the white, crystalline solid. The formation of clumps or a sticky consistency can be indicative of oligomerization or hydrolysis.

  • Solubility Test: A pure NCA should dissolve readily in anhydrous solvents like THF or DMF. The presence of insoluble material may indicate the formation of high molecular weight polymer.

  • Spectroscopic Analysis:

    • FTIR Spectroscopy: Acquire an infrared spectrum. The defining peaks for an NCA are the two carbonyl stretches of the anhydride at approximately 1860 cm⁻¹ and 1790 cm⁻¹. A significant reduction in the intensity of these peaks, particularly the higher wavenumber peak, suggests ring-opening has occurred.

    • ¹H NMR Spectroscopy: Dissolve a small sample in a dry deuterated solvent (e.g., CDCl₃). The presence of new, broad peaks in the amide region (~7-8 ppm) can indicate the formation of oligomers or polymers. The appearance of signals corresponding to the parent amino acid would confirm hydrolysis.

Stability_Check Start Assess Material Before Use Visual Visually Inspect Solid (Clumped? Discolored?) Start->Visual FTIR Acquire FTIR Spectrum (Check C=O peaks at ~1860/1790 cm⁻¹) Visual->FTIR Looks OK Purify Re-purify or Discard Visual->Purify Degraded NMR Acquire ¹H NMR Spectrum (Check for polymer/amino acid signals) FTIR->NMR Peaks OK FTIR->Purify Peaks Absent/Reduced Decision Is Material Pure? NMR->Decision Spectrum Clean NMR->Purify Impurities Detected Proceed Proceed with Experiment Decision->Proceed Yes Decision->Purify No

Figure 4: Workflow for Pre-Use Stability Assessment

Conclusion

4-(2-Bromobenzyl)oxazolidine-2,5-dione is a valuable but highly sensitive reagent. Its utility is directly proportional to its purity and integrity. The key to its successful application lies in a disciplined and rigorous approach to its handling and storage. By recognizing its acute sensitivity to moisture and implementing the protocols outlined in this guide—specifically, storage at -20°C under an inert, dry atmosphere and handling exclusively in a controlled, anhydrous environment —researchers can confidently preserve the monomer's reactivity and ensure the validity and reproducibility of their experimental outcomes.

References

  • A Robust, Open-Flask, Moisture-Tolerant, and Scalable Route to Unprotected α/β-Amino Acid N-Carboxyanhydrides. (n.d.). ChemRxiv.
  • α-Amino acid N-Carboxy Anhydrides in pharmaceutical innov
  • SAFETY DATA SHEET. (2025, February 5). Tokyo Chemical Industry.
  • Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. (2017, October 25). MDPI.
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). EMA.
  • The mechanism proposed for the “Fuchs-Farthing” method. (2017, October 25). MDPI. [Link]

  • Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. (2021, March 29). PMC.
  • Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. (n.d.). PubMed.
  • Synthesis of α-Amino Acid N-Carboxyanhydrides. (2021, August 9).
  • Achieving Tablet Stability with Moisture Management. (2019, March 25). Colorcon.
  • How to Achieving Tablet Stability with Moisture Management. (2026, January 12). Pharma Desiccants.
  • (R)-4-BENZYL-1,3-OXAZOLIDINE-2-THIONE - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • SAFETY DATA SHEET. (2025, October 28). TCI Chemicals.
  • A Mechanistic Study of α-(Amino acid)-N-carboxyanhydride Polymerization. (n.d.).
  • General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. (2010, November 3). Biomacromolecules.
  • Technical Support Center: N-Carboxyanhydride (NCA)
  • 4-(2-Bromobenzyl)oxazolidine-2,5-dione. (n.d.).
  • 4-(2,6-Difluorobenzyl)oxazolidine-2,5-dione. (n.d.). EvitaChem.
  • 2,5-Oxazolidinedione 98%. (n.d.). Sigma-Aldrich.

Sources

Reaction kinetics of 4-(2-Bromobenzyl)oxazolidine-2,5-dione N-carboxyanhydride (NCA)

Author: BenchChem Technical Support Team. Date: April 2026

Title: Kinetic Profiling and Mechanistic Dynamics in the Ring-Opening Polymerization of 4-(2-Bromobenzyl)oxazolidine-2,5-dione (o-Br-Phe NCA)

Executive Summary

The synthesis of well-defined polypeptides relies heavily on the ring-opening polymerization (ROP) of α -amino acid N-carboxyanhydrides (NCAs). Among these, halogenated derivatives like 4-(2-Bromobenzyl)oxazolidine-2,5-dione —the NCA of ortho-bromophenylalanine (o-Br-Phe NCA)—present unique kinetic landscapes. The introduction of a bulky, electron-withdrawing bromine atom at the ortho position of the benzyl ring fundamentally alters the monomer's steric and electronic profile. This technical guide provides an in-depth analysis of the reaction kinetics governing o-Br-Phe NCA, detailing the mechanistic pathways, catalytic acceleration strategies, and self-validating experimental protocols required to achieve controlled, living polymerization.

Structural Implications on Reactivity

The chemical structure of o-Br-Phe NCA dictates its macroscopic polymerization kinetics. The reactivity of the oxazolidine-2,5-dione ring is governed by a delicate balance between steric hindrance and inductive effects [1].

  • Steric Shielding: The bulky bromine atom at the 2-position restricts the rotational degrees of freedom of the benzyl group. This creates a steric shield around the electrophilic C5 center of the NCA ring, increasing the activation energy required for nucleophilic attack by the propagating amine.

  • Inductive Effect (-I): Conversely, the electron-withdrawing nature of the bromine atom exerts a negative inductive effect, which slightly increases the electrophilicity of the C5 carbonyl.

While electron-withdrawing groups can sometimes accelerate ROP kinetics, literature on substituted NCAs demonstrates that extreme steric bulk at the ortho position typically dominates, leading to a net deceleration in the propagation rate constant ( kp​ ) compared to unsubstituted L-phenylalanine NCA [1].

Mechanistic Pathways of NCA Polymerization

To achieve predictable molecular weights and narrow dispersities ( Đ ), the polymerization must strictly follow the Normal Amine Mechanism (NAM) while suppressing the Activated Monomer Mechanism (AMM) .

  • NAM (Controlled): Initiated by a primary amine (e.g., n-hexylamine), the nucleophile attacks the C5 carbonyl, forming a carbamic acid intermediate. Subsequent decarboxylation yields a new primary amine chain-end, allowing for linear, step-by-step chain growth.

  • AMM (Uncontrolled): If strong bases or moisture are present, the NCA nitrogen is deprotonated, forming an NCA anion. This activated monomer attacks another NCA molecule, leading to rapid, uncontrolled polymerization, broad molecular weight distributions, and cyclic polypeptide byproducts [4].

ROP_Mechanisms cluster_NAM Normal Amine Mechanism (NAM) cluster_AMM Activated Monomer Mechanism (AMM) NCA o-Br-Phe NCA (Monomer) NAM_Int Carbamic Acid Intermediate NCA->NAM_Int + Primary Amine (Nucleophilic Attack) AMM_Int NCA Anion (Activated) NCA->AMM_Int + Strong Base (Deprotonation) NAM_Pol Living Polypeptide (Controlled MW) NAM_Int->NAM_Pol - CO2 (Decarboxylation) NAM_Pol->NCA Propagation AMM_Pol Polypeptide (Broader PDI) AMM_Int->AMM_Pol Ring-Opening

Figure 1: Divergent mechanistic pathways (NAM vs. AMM) in the ring-opening polymerization of NCAs.

Kinetic Parameters and Advanced Catalytic Strategies

Because the ortho-bromo substitution inherently slows down the NAM propagation, the polymerization is susceptible to side reactions (e.g., water-induced degradation or chain termination) over extended reaction times. To outpace these side reactions, advanced catalytic strategies must be employed.

Recent breakthroughs have demonstrated that Crown Ethers (e.g., 18-crown-6) and Carboxylic Acids can act as highly efficient co-catalysts:

  • Crown Ether Catalysis: The addition of 18-crown-6 alters the binding geometry between the NCA monomer and the propagating amino chain-end. This lowers the activation energy for the ring-opening reaction, accelerating kinetics by over an order of magnitude in low-polarity solvents like DCM [2].

  • Bifunctional Carboxylic Acid Catalysis: Carboxylic acids act as proton shuttles. They facilitate the proton transfer processes during the rate-determining ring-opening step, minimizing charge separation and accelerating the reaction up to 50-fold [3].

Table 1: Comparative Kinetic Parameters for NCA ROP Systems

Monomer SystemInitiator / CatalystSolventTemp (°C)Apparent Rate Constant ( kapp​ )Kinetic Profile
L-Phe NCA (Baseline)HexylamineDMF25~1.5 × 10⁻² h⁻¹Standard First-Order
o-Br-Phe NCA Hexylamine DMF 25 < 1.0 × 10⁻² h⁻¹ Decelerated First-Order
L-Phe NCAHexylamine + 18-Crown-6DCM25~5.0 × 10⁻¹ h⁻¹Accelerated Two-Stage [2]
Sarcosine NCAAmine + Carboxylic AcidDCM25> 1.0 h⁻¹Ultra-Fast Controlled [3]

(Note: Baseline and o-Br-Phe NCA values are extrapolated from steric hindrance models of substituted NCAs [1]).

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the synthesis and kinetic profiling of o-Br-Phe NCA must be treated as a self-validating system. The following protocol utilizes the Fuchs-Farthing method, optimized to prevent the formation of reaction-stalling impurities [4].

Phase 1: Monomer Synthesis & Purification
  • Reagent Preparation: Suspend 2-bromo-DL-phenylalanine (50 mmol) in 100 mL of anhydrous THF under a strict nitrogen atmosphere.

    • Causality: Even trace moisture will prematurely initiate ring-opening, generating oligopeptide impurities that ruin the monomer's shelf-life.

  • Scavenger Addition: Add α -pinene (120 mmol) to the suspension.

    • Causality: α -pinene acts as a non-nucleophilic acid scavenger. It reacts with the HCl byproduct generated during phosgenation, preventing the formation of amine hydrochlorides which would otherwise stall future polymerization [4].

  • Phosgenation: Dropwise add triphosgene (20 mmol) dissolved in 30 mL THF. Reflux at 70 °C for 2-3 hours until the suspension turns into a clear solution.

  • Validation Checkpoint 1 (FTIR): Isolate the crude product and perform an FTIR scan. The presence of sharp doublet peaks at ~1850 cm⁻¹ and ~1780 cm⁻¹ (anhydride C=O stretches) and the absolute absence of a broad -OH stretch validate successful cyclization.

  • Recrystallization: Recrystallize the monomer three times from anhydrous ethyl acetate/hexane inside a glovebox to achieve >99.5% purity.

Phase 2: In-Situ Kinetic Monitoring
  • Initiation: In a glovebox, dissolve the purified o-Br-Phe NCA in anhydrous DMF (moisture < 10 ppm) to a concentration of 0.1 M. Add n-hexylamine at a monomer-to-initiator ([M]/[I]) ratio of 100.

  • Catalytic Acceleration (Optional): Add 1.0 equivalent of 18-crown-6 relative to the initiator to accelerate the propagation rate and outpace termination events [2].

  • NMR Monitoring: Transfer the mixture to a J. Young NMR tube. Monitor the depletion of the C5-H proton signal via ¹H NMR at 25 °C over 24 hours.

  • Validation Checkpoint 2 (Kinetic Plot): Plot ln([M]0​/[M]t​) versus time. A strictly linear plot validates a living, controlled polymerization governed exclusively by the NAM.

Kinetic_Workflow Step1 1. Monomer Synthesis Fuchs-Farthing Method (Triphosgene + α-pinene) Step2 Step2 Step1->Step2 Validation: FTIR Step3 3. Initiation Addition of Hexylamine [M]/[I] Ratio = 50-200 Step2->Step3 Anhydrous Solvent Step4 4. In-Situ Monitoring 1H NMR (C5-H depletion) or FTIR (1850/1780 cm⁻¹) Step3->Step4 Step5 5. Data Analysis First-Order Kinetic Plot ln([M]0/[M]t) vs Time Step4->Step5 Extract k_app

Figure 2: Standardized self-validating workflow for the synthesis, initiation, and kinetic profiling of NCA ROP.

Conclusion

The polymerization of 4-(2-Bromobenzyl)oxazolidine-2,5-dione requires meticulous kinetic management. Because the ortho-bromo substitution introduces significant steric hindrance that decelerates the Normal Amine Mechanism, researchers must rely on ultra-pure monomer synthesis protocols (utilizing acid scavengers like α -pinene) and advanced catalytic systems (such as crown ethers or carboxylic acids) to ensure living polymerization. By treating the experimental workflow as a self-validating system, scientists can successfully synthesize well-defined, halogenated polypeptides for downstream post-polymerization modifications and advanced drug delivery applications.

References

  • Salas-Ambrosio, P., et al. "Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics." Polymer Chemistry, 2022, 13, 6149-6161.[Link]

  • Xia, Y., et al. "Accelerated polymerization of N-carboxyanhydrides catalyzed by crown ether." Nature Communications, 2021, 12, 732.[Link]

  • Wang, S., et al. "Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Mechanistic Insights." Journal of the American Chemical Society, 2024, 146(8), 5678-5692.[Link]

  • González-Henríquez, C. M., et al. "Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides." Polymers, 2017, 9(11), 551.[Link]

Methodological & Application

Protocol for synthesizing 4-(2-Bromobenzyl)oxazolidine-2,5-dione from 2-bromophenylalanine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Precursor for ring-opening polymerization (ROP) to form functionalized polypeptides and regioselective peptide bond formation.

Introduction & Mechanistic Rationale

The synthesis of highly pure α-amino acid N-carboxyanhydrides (NCAs) is a critical gateway for the controlled synthesis of complex polypeptides and sequence-specific peptidomimetics[1][2]. 4-(2-Bromobenzyl)oxazolidine-2,5-dione is the NCA derivative of 2-bromophenylalanine. The incorporation of the 2-bromobenzyl moiety provides a robust synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the late-stage diversification of molecular architectures in drug discovery[3].

Causality in Experimental Design

The classical Fuchs-Farthing method (direct phosgenation) remains the most scalable approach for unprotected amino acids[4]. In this protocol, triphosgene (bis(trichloromethyl) carbonate) is utilized as a safer, solid equivalent to phosgene gas[5].

  • Mechanistic Pathway: Triphosgene decomposes in situ to generate phosgene, which attacks the primary amine of 2-bromophenylalanine to form an N-chloroformyl intermediate. Subsequent intramolecular cyclization onto the carboxylic acid yields the oxazolidine-2,5-dione ring, ejecting hydrogen chloride (HCl) as a byproduct[1].

  • The Purity Imperative: NCAs are highly sensitive to nucleophiles and moisture, which cause premature ring-opening or uncontrolled polymerization[1]. Furthermore, trace HCl or unreacted amino acid hydrochloride salts can act as rogue initiators during downstream polymerization[2]. Therefore, the protocol emphasizes anhydrous conditions, aggressive HCl purging, and rigorous recrystallization.

Experimental Workflow & Visualization

G A 2-Bromophenylalanine (Suspension in THF) C Phosgenation (50°C, N2 Atm) A->C B Triphosgene (Phosgene Equivalent) B->C D N2 Purge (HCl Removal) C->D Clear Solution E Precipitation (Cold Hexanes) D->E F Recrystallization (THF/Hexanes) E->F G 4-(2-Bromobenzyl) oxazolidine-2,5-dione F->G High Purity NCA

Workflow for 4-(2-Bromobenzyl)oxazolidine-2,5-dione synthesis via triphosgene.

Safety & Environmental Grounding

CRITICAL WARNING: Triphosgene generates highly toxic phosgene gas upon heating or exposure to nucleophiles. This protocol must only be executed in a professional, fully functional chemical fume hood by trained personnel.

  • Exhaust Treatment: The reaction apparatus must be equipped with a continuous nitrogen sweep routed directly into a concentrated sodium hydroxide (NaOH) scrubber to neutralize evolved phosgene and HCl[5].

  • Moisture Exclusion: All glassware must be flame-dried. Solvents must be strictly anhydrous to prevent the hydrolysis of the NCA back to the parent amino acid[1].

Step-by-Step Methodology

Reaction Setup and Initiation
  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet/outlet (routed to a NaOH scrubber), suspend 2-bromophenylalanine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Reagent Addition: Under a positive flow of nitrogen, add triphosgene (0.4 equivalents, providing a slight excess of reactive phosgene) in a single portion to the suspension.

  • Cyclization: Heat the reaction mixture to 50 °C using a precisely controlled oil bath[5]. Maintain vigorous stirring.

  • Monitoring: The reaction progresses from a cloudy suspension to a clear, homogeneous solution as the insoluble zwitterionic amino acid is converted into the highly soluble NCA. This typically requires 2 to 4 hours.

Workup and HCl Purging
  • Degassing: Once the solution is completely clear, remove the heat source. While the mixture is still warm, vigorously purge the solution with a subsurface stream of dry nitrogen for 45–60 minutes. Causality: This step drives off dissolved HCl gas and residual phosgene into the scrubber, preventing acid-catalyzed side reactions during concentration.

  • Concentration: Transfer the solution to a rotary evaporator (vented to a scrubber) and reduce the THF volume by approximately 75% under reduced pressure at ambient temperature.

Precipitation and Purification
  • Precipitation: Slowly drop the concentrated THF solution into a 10-fold volumetric excess of vigorously stirred, ice-cold anhydrous hexanes. The 4-(2-bromobenzyl)oxazolidine-2,5-dione will precipitate as a white to off-white solid[5].

  • Isolation: Collect the precipitate via vacuum filtration under a blanket of dry nitrogen (Schlenk filtration is recommended for highly sensitive batches). Wash the filter cake with additional cold hexanes.

  • Recrystallization: To achieve polymerization-grade purity (free of electrophilic contaminants and chloride ions)[2], dissolve the crude solid in a minimal amount of anhydrous ethyl acetate or THF, and recrystallize by layering with cold hexanes.

  • Storage: Dry the final crystals under high vacuum overnight. Store the purified NCA at -20 °C in a sealed desiccator over P₂O₅ or Drierite to prevent hydrolytic degradation[5][6].

Quantitative Data & Expected Parameters

ParameterValue / ConditionMechanistic Note
2-Bromophenylalanine 1.0 eq (Suspension)Starting material; insoluble in THF.
Triphosgene 0.4 eq (1.2 eq phosgene)Solid phosgene equivalent; handles cyclization.
Solvent Anhydrous THF (0.2 M)Solubilizes the forming NCA; must be dry.
Reaction Temperature 50 °COptimal for Fuchs-Farthing cyclization kinetics.
Reaction Time 2 – 4 hoursIndicated by the complete clearing of the suspension.
Expected Yield 70% – 85%Losses primarily occur during recrystallization.
Storage Condition -20 °C, desiccatedHighly moisture-sensitive (hydrolyzes to parent AA)[5].

Sources

Application Note: Controlled Ring-Opening Polymerization of 4-(2-Bromobenzyl)oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, polymer chemists, and drug development professionals. Application: Synthesis of functionalized synthetic polypeptides for targeted drug delivery, bioconjugation, and advanced biomaterials.

Introduction & Mechanistic Rationale

Synthetic polypeptides mimic the polyamide backbone of natural proteins, offering exceptional biocompatibility and biodegradability for biomedical applications[1]. The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is the most robust and scalable method for generating these materials[1].

Specifically, 4-(2-Bromobenzyl)oxazolidine-2,5-dione (the NCA derivative of 2-bromo-L-phenylalanine) is a highly valuable monomer. The ortho-bromo substitution on the benzyl ring serves as a versatile electrophilic handle for post-polymerization modifications (PPM). This allows researchers to utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to graft targeting ligands, fluorophores, or cross-linkers directly onto the polypeptide backbone.

The Causality of Initiator Selection

Traditional ROP using primary amines proceeds via the Normal Amine Mechanism (NAM)[2]. However, trace moisture or the basicity of the initiator can inadvertently trigger the Activated Monomer Mechanism (AMM). In AMM, the initiator abstracts a proton from the 3-N position of the NCA, creating an uncontrolled anionic propagation that results in broad molecular weight distributions (dispersity, Đ > 1.3) and loss of end-group fidelity[2].

To circumvent this and establish a self-validating, living polymerization system, this protocol leverages a Hexamethyldisilazane (HMDS) -mediated strategy[3][4]. As a secondary amine with bulky trimethylsilyl (TMS) groups, HMDS cleaves its N-Si bond to attack the C-5 carbonyl of the NCA, forming a trimethylsilyl carbamate (TMS-CBM) terminal group[4]. Propagation occurs exclusively via the migration of the TMS group to the incoming monomer, preventing chain-transfer and termination events, yielding highly predictable molecular weights[4].

ROP_Mechanism A Initiation: HMDS / LiHMDS B Nucleophilic Attack at C-5 Carbonyl A->B C N-Si Bond Cleavage & Ring Opening B->C D TMS-Carbamate (TMS-CBM) Terminal Group Formation C->D E Propagation: TMS Migration to New Monomer D->E F Living Polypeptide (Narrow PDI) E->F

Logical flow of HMDS-mediated controlled NCA ring-opening polymerization.

Experimental Workflow

The successful synthesis of poly(2-bromo-phenylalanine) relies on absolute monomer purity and strict anhydrous conditions during the initiation phase.

Workflow S1 Monomer Synthesis S2 Rigorous Purification S1->S2 S3 Controlled ROP S2->S3 S4 Polymer Precipitation S3->S4 S5 Structural Characterization S4->S5

Step-by-step workflow for the synthesis and ROP of the brominated NCA monomer.

Materials & Reagents

Reagent / MaterialFunctionPurity / Grade
2-Bromo-L-phenylalanine Amino acid precursor>98%, anhydrous
Triphosgene Phosgenating agent for ring closure>99%
α-Pinene HCl scavenger during synthesis>98%, distilled
Hexamethyldisilazane (HMDS) Controlled ROP Initiator>99.9%, distilled over CaH₂
N,N-Dimethylformamide (DMF) Polymerization solventAnhydrous, <10 ppm H₂O
Ethyl Acetate / Hexane Recrystallization solventsAnhydrous, HPLC grade

Step-by-Step Methodologies

Phase 1: Monomer Synthesis (Fuchs-Farthing Method)

Causality Insight: We utilize triphosgene instead of phosgene gas for enhanced laboratory safety while maintaining high conversion efficiency[2]. α-Pinene is added to scavenge the corrosive HCl byproduct, preventing premature ring-opening or degradation of the monomer[2].

  • Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend 2-bromo-L-phenylalanine (10.0 mmol) and α-pinene (25.0 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Reaction: Add triphosgene (4.0 mmol) in one portion. Equip the flask with a reflux condenser.

  • Heating: Heat the suspension to 50°C. Stir continuously for 2–3 hours until the opaque suspension transitions into a clear, homogenous solution, indicating complete conversion to the NCA.

  • Concentration: Cool to room temperature, filter through a Schlenk frit to remove any unreacted amino acid, and concentrate the filtrate under reduced pressure to yield the crude 4-(2-Bromobenzyl)oxazolidine-2,5-dione.

Phase 2: Rigorous Purification

Causality Insight: Trace impurities (especially HCl or unreacted amino acids) act as chain terminators or uncontrolled initiators. The monomer must be strictly bifunctional and highly pure to achieve high degrees of polymerization (DP)[2].

  • Transfer the crude NCA into a nitrogen-filled glovebox.

  • Dissolve the crude solid in a minimum volume of anhydrous ethyl acetate.

  • Layer with anhydrous hexane (1:3 ratio) and store at -20°C overnight to induce crystallization.

  • Isolate the white needle-like crystals via vacuum filtration.

  • Critical Step: Repeat the recrystallization process a total of three times . Dry the final purified NCA under high vacuum for 12 hours.

Phase 3: HMDS-Mediated Ring-Opening Polymerization

Causality Insight: DMF is selected as the solvent because it effectively solubilizes both the hydrophobic monomer and the rigid, growing α-helical polypeptide chain, preventing early precipitation which would artificially halt propagation[5].

  • Inside the glovebox, dissolve the purified 4-(2-Bromobenzyl)oxazolidine-2,5-dione (1.0 mmol) in 10 mL of anhydrous DMF to create a 0.1 M solution.

  • Determine the desired Monomer-to-Initiator (M/I) ratio. For a target DP of 50, add HMDS (0.02 mmol) via a microsyringe. (Note: For accelerated kinetics, 1 can be substituted[1]).

  • Seal the reaction vessel and stir at 25°C.

  • Self-Validation: Monitor the reaction kinetics via FT-IR spectroscopy. Track the disappearance of the characteristic NCA anhydride stretching bands at 1787 cm⁻¹ and 1850 cm⁻¹ [5]. The reaction is typically complete within 24–48 hours.

Phase 4: Polymer Isolation
  • Once FT-IR confirms complete monomer consumption, remove the vessel from the glovebox.

  • Precipitate the polypeptide by adding the DMF solution dropwise into a 10-fold volumetric excess of cold diethyl ether (-20°C) under vigorous stirring.

  • Collect the precipitated poly(2-bromo-phenylalanine) via centrifugation (8,000 rpm, 10 mins).

  • Wash the pellet twice with fresh diethyl ether and dry in vacuo to a constant weight.

Quantitative Data & Troubleshooting

Table 1: Kinetic and Structural Comparison by Initiator Type
ParameterPrimary Amine (NAM)HMDS InitiationLiHMDS Initiation
Typical Reaction Time 48 - 72 hours24 - 48 hours< 2 hours[1]
Dispersity (Đ) 1.25 - 1.50 (Broad)< 1.15 (Narrow)[4]< 1.10 (Narrow)[1]
Moisture Sensitivity Extremely HighModerateLow (Open-vessel possible)[1]
End-Group Fidelity Low (Side reactions)High (TMS-CBM protected)[4]High[1]
Table 2: Protocol Troubleshooting Matrix
Observed IssueMechanistic CauseCorrective Action
Premature Chain Termination Trace HCl from the phosgenation step cleaves active chain ends.Ensure 3x recrystallization of the NCA; verify α-pinene freshness[2].
Bimodal SEC Trace Water contamination triggered the Activated Monomer Mechanism (AMM) parallel to NAM.Rigorously dry DMF over 3Å molecular sieves; perform all transfers in a glovebox[5].
Sluggish Propagation Steric hindrance from the bulky ortho-bromo group on the benzyl ring.Slightly elevate the reaction temperature to 35°C or switch to a LiHMDS initiator[1].

References

  • Zhao, W., et al. "Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis." Nature Protocols 20 (3), 709-726 (2025).[Link]

  • Lu, H., & Cheng, J. "Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides." Journal of the American Chemical Society 129, 14114–14115 (2007).[Link]

  • "Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides." National Center for Biotechnology Information (PMC).[Link]

  • "Fast and Living Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides Triggered by an 'Alliance' of Primary and Secondary Amines at Room Temperature." Biomacromolecules (2015).[Link]

  • "Surface Initiated N-carboxyanhydride Ring Opening Polymerization: Designing Nanohybrids for Biomedical Applications." DORAS (DCU Online Research Access Service).[Link]

Sources

Advanced Solid-Phase Peptide Synthesis (SPPS) Using 4-(2-Bromobenzyl)oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Peptide Drug Development Professionals Focus: Mechanistic causality, controlled coupling protocols, and green chemistry integration.

Executive Summary & Scientific Rationale

As peptide drug development increasingly pivots toward complex, conformationally restricted peptidomimetics, the incorporation of halogenated unnatural amino acids has become a cornerstone strategy. 4-(2-Bromobenzyl)oxazolidine-2,5-dione is the N-carboxyanhydride (NCA) derivative of 2-bromophenylalanine. Utilizing this monomer in Solid-Phase Peptide Synthesis (SPPS) provides two distinct strategic advantages:

  • Bioorthogonal Functionalization: The ortho-bromo substituent on the phenylalanine aromatic ring serves as a highly reactive handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings), enabling the synthesis of stapled peptides and biaryl macrocycles.

  • Unprecedented Atom Economy: Traditional Fmoc-SPPS suffers from high process mass intensity, requiring stoichiometric amounts of coupling reagents (e.g., HATU, DIC) and generating massive organic waste[1]. NCAs inherently activate the carboxyl group and protect the α -amine simultaneously. The only byproduct of an NCA coupling reaction is carbon dioxide (CO₂), eliminating the need for exogenous coupling agents and piperidine-based deprotection[2][3].

Mechanistic Causality: Overcoming the Polymerization Bottleneck

While NCAs are highly reactive, their use in SPPS has historically been limited by the risk of uncontrolled ring-opening polymerization (ROP)[4]. As an Application Scientist, understanding the thermodynamics of the NCA ring-opening is critical to controlling the synthesis.

When the resin-bound N -terminal amine attacks the C5 carbonyl of 4-(2-Bromobenzyl)oxazolidine-2,5-dione, the oxazolidine ring opens to form a carbamate intermediate (or carbamic acid, depending on the protonation state)[5].

  • The Failure Point: If this intermediate decarboxylates immediately, the newly exposed free amine will attack another unreacted NCA monomer, leading to poly(2-bromophenylalanine) truncation on the resin[4].

  • The Causality of Control: To establish a step-by-step, self-validating system, we must thermodynamically trap the carbamate intermediate. By conducting the coupling at low temperatures (0–5 °C) and under strictly controlled pH (e.g., borate buffer pH 10.2), the carbamate salt is stabilized[3][6]. Once the excess NCA is washed away, a deliberate mild acidic wash forces the decarboxylation, releasing CO₂ and exposing the amine for the next cycle[6].

NCA_Mechanism A Resin-Bound Amine (Nucleophile) C Carbamate Intermediate (Stable at 5°C / pH 10.2) A->C Nucleophilic Attack (C5 Carbonyl) B 4-(2-Bromobenzyl) oxazolidine-2,5-dione B->C D Elongated Peptide (Free Amine) C->D Acidic Wash (pH 3.0) Forces Decarboxylation E CO2 (Gas) C->E Byproduct

Mechanistic pathway of NCA-mediated peptide bond formation via a stable carbamate intermediate.

Quantitative Process Comparison

To justify the transition from traditional Fmoc-SPPS to NCA-SPPS, the following table summarizes the quantitative operational metrics. The data demonstrates how NCA-SPPS drastically reduces chemical overhead while requiring stricter environmental controls.

Synthesis MetricTraditional Fmoc-SPPSControlled NCA-SPPS
Carboxyl Activation Exogenous (1.0–2.0 eq HATU/DIC)Endogenous (Oxazolidine ring)
Amine Protection Fmoc groupNCA ring (Carbamate intermediate)
Deprotection Reagent 20% Piperidine in DMFMild Acid Wash (e.g., Citrate pH 3.0)
Primary Byproducts Diisopropylurea, DibenzofulveneCarbon Dioxide (CO₂)
Reaction Temperature 25 °C – 75 °C (Microwave)0 °C – 5 °C (Critical for control)
Waste Generated ~50–100 g per gram of peptide< 5 g per gram of peptide
Polymerization Risk NoneHigh (Mitigated by pH/Temp control)

Experimental Protocols

The following methodologies are designed as self-validating systems. Every critical step includes an analytical checkpoint to ensure the reaction trajectory is correct before proceeding.

Protocol A: Synthesis of 4-(2-Bromobenzyl)oxazolidine-2,5-dione

To ensure high coupling efficiency, the NCA monomer must be synthesized with high purity and stored under anhydrous conditions.

  • Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask, suspend 10.0 mmol of 2-bromophenylalanine in 50 mL of anhydrous THF[2].

  • Activation: Heat the suspension to 50 °C. Prepare a solution of triphosgene (3.5 mmol, ~0.35 eq) in 10 mL anhydrous THF.

    • Causality: Triphosgene is utilized instead of phosgene gas for paramount laboratory safety. It decomposes in situ to provide the carbonyl carbon necessary to close the 5-membered oxazolidine-2,5-dione ring[2][6].

  • Addition & Monitoring: Add the triphosgene solution dropwise over 1 hour. Continue stirring until the suspension turns into a completely clear solution (indicating full consumption of the zwitterionic amino acid).

  • Isolation: Concentrate the mixture under vacuum, precipitate in cold anhydrous hexane, and filter under nitrogen. Store at -20 °C in a desiccator[2].

  • Self-Validation Checkpoint: Perform FTIR analysis on the crystalline product. Successful cyclization is strictly confirmed by the presence of dual anhydride carbonyl stretching peaks at 1790 cm⁻¹ and 1820 cm⁻¹ [7].

Protocol B: Controlled SPPS Coupling Cycle

This protocol utilizes an aqueous/organic hybrid approach on PEG-based resins to maximize the stability of the carbamate intermediate.

  • Resin Swelling: Swell 0.3 mmol of PEG-amide resin in borate buffer (pH 10.2) / THF (1:1 v/v) for 30 minutes at room temperature, then cool the reactor jacket to 5 °C[3][6].

  • NCA Addition: Dissolve 0.9 mmol (3.0 eq) of 4-(2-Bromobenzyl)oxazolidine-2,5-dione in 2 mL of cold THF. Add this to the resin suspension.

  • Controlled Coupling: Agitate mechanically at 5 °C for 2 to 3 hours.

    • Causality: The low temperature and high pH structurally stabilize the carbamate salt. If this step is performed at 25 °C, premature decarboxylation will trigger rapid polymerization[5].

  • Intermediate Washing: Drain the reactor and wash the resin thoroughly with cold borate buffer (3 × 5 mL) to remove all unreacted NCA monomers.

  • Deliberate Decarboxylation: Add citrate buffer (pH 3.0) to the resin and agitate at 25 °C for 15 minutes.

    • Causality: The sudden drop in pH protonates the carbamate, forcing the thermodynamic release of CO₂ and exposing the free α -amine for the next sequence[3][6].

  • Self-Validation Checkpoint: Perform a Kaiser Test. The resin beads must turn deep blue, confirming the successful generation of the free primary amine. If the beads remain colorless, the decarboxylation step was incomplete.

SPPS_Workflow Start Resin Swelling (Borate Buffer pH 10.2 / THF) Coupling NCA Addition (4-(2-Bromobenzyl)oxazolidine-2,5-dione) Start->Coupling TempControl Agitation at 5 °C (Carbamate Stabilization) Coupling->TempControl Wash1 Washing (Remove unreacted NCA) TempControl->Wash1 Prevents Polymerization Decarb Decarboxylation (Citrate Buffer pH 3.0 at 25 °C) Wash1->Decarb Decision Sequence Complete? Decarb->Decision Kaiser Test Validation Decision->Coupling No (Next Cycle) Cleavage TFA Cleavage & Downstream Pd-Coupling Decision->Cleavage Yes

Step-by-step workflow for controlled Solid-Phase Peptide Synthesis using NCA monomers.

Protocol C: Cleavage and Downstream Utilization
  • Resin Preparation: Wash the peptide-bound resin sequentially with DMF, DCM, and diethyl ether. Dry completely under vacuum[2].

  • Global Cleavage: Treat the resin with a standard cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours at room temperature[1].

  • Precipitation: Filter the resin and precipitate the crude peptide in ice-cold diethyl ether. Centrifuge and lyophilize[2].

  • Downstream Application: The resulting peptide now contains a highly specific 2-bromophenylalanine residue. This ortho-bromo functionality is perfectly primed for post-synthetic macrocyclization via Palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids, offering a robust pathway to highly constrained therapeutic peptidomimetics.

References

  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with N-Carboxyanhydrides (NCAs)
  • ACS Sustainable Chemistry & Engineering (2013)
  • RSC Advances (2020)
  • Synthesis of Polypeptides and Poly(α-hydroxy esters)
  • Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides Cheng Research Group - University of Illinois URL
  • CCS Chemistry (2025)

Sources

Transition metal catalysts for efficient 4-(2-Bromobenzyl)oxazolidine-2,5-dione polymerization

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Transition Metal Catalysts for Efficient 4-(2-Bromobenzyl)oxazolidine-2,5-dione Polymerization

Audience: Researchers, scientists, and drug development professionals.

Introduction: Synthesizing Advanced Functional Polypeptoids

Polypeptoids, or poly(N-substituted glycine)s and related N-substituted poly(α-amino acid)s, are emerging as a critical class of biomimetic polymers. Their structural similarity to polypeptides, combined with a modified backbone that imparts remarkable resistance to proteolytic degradation, offers significant advantages in biocompatibility and cellular permeability.[1] These properties make them highly attractive for a range of biomedical applications, including drug delivery vehicles, non-fouling coatings, and synthetic mimics of biological structures.[1][2]

The most robust method for synthesizing high molecular weight polypeptoids is the ring-opening polymerization (ROP) of N-substituted N-carboxyanhydrides (NNCAs or NsNCAs).[3][4] The monomer at the heart of this guide, 4-(2-Bromobenzyl)oxazolidine-2,5-dione, is an NsNCA designed to produce a polypeptoid with a pendant bromobenzyl group. This functional handle is of particular interest as it opens a gateway for post-polymerization modification via a host of powerful cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the precise installation of diverse functionalities.

However, the polymerization of N-substituted NCAs presents a significant mechanistic challenge. The absence of an amide (N-H) proton on the monomer's backbone prevents initiation by traditional zerovalent transition metal catalysts, such as those developed by Deming and coworkers, which were presumed to require this proton for the formation of the active amido-amidate initiating species.[5][6] This guide details a modern approach that circumvents this limitation through the use of pre-formed transition metal amido-amidate initiators, enabling the controlled, living polymerization of challenging N-substituted monomers like 4-(2-Bromobenzyl)oxazolidine-2,5-dione.[7][8]

The Polymerization Mechanism: Bypassing the N-H Proton Requirement

The controlled polymerization of N-carboxyanhydrides (NCAs) by transition metals has revolutionized the synthesis of well-defined polypeptides. The originally proposed mechanism for conventional NCAs (possessing an N-H proton) involves the in-situ formation of a metal amido-amidate complex from a zerovalent metal source (e.g., Ni(0) or Co(0)).[5] This initiation sequence was shown to depend on a β-hydride elimination step involving the amide proton.

For N-substituted NCAs, this pathway is inaccessible. The solution lies in decoupling the initiator formation from the monomer structure. By using a pre-formed, well-defined nickel or cobalt amido-amidate complex, the polymerization can be initiated directly, completely bypassing the need for the N-H proton.[5][9]

The catalytic cycle is believed to proceed as follows:

  • Initiation: The pre-formed metal amido-amidate complex serves as the active initiator.

  • Coordination & Insertion: The N-substituted NCA monomer coordinates to the metal center. This is followed by a nucleophilic attack from the amido-nitrogen of the initiator onto the carbonyl carbon (C5) of the NCA ring.

  • Ring-Opening & Propagation: The NCA ring opens, and the monomer is inserted into the metal-nitrogen bond. This step is accompanied by the elimination of a molecule of carbon dioxide (CO₂). The process regenerates a metal-amido terminus on the growing polymer chain, which is now one monomer unit longer, ready to participate in the next propagation step.

This "living" polymerization mechanism allows for precise control over the polymer's molecular weight, a narrow molecular weight distribution (low dispersity, Đ), and the ability to synthesize block copolymers by sequential monomer addition.[1]

Polymerization_Mechanism Figure 1: Proposed Catalytic Cycle for N-Substituted NCA Polymerization cluster_cycle Propagation Cycle Initiator Pre-formed Ni Amido-Amidate Initiator Coordination Coordination Complex Initiator->Coordination + Monomer Monomer N-Substituted NCA (4-(2-Br-Bn)-OAD) Insertion Ring-Opening & Insertion Coordination->Insertion Nucleophilic Attack Propagated Propagating Species (Chain + 1) Insertion->Propagated Decarboxylation CO2 CO₂ Insertion->CO2 Propagated->Coordination + Monomer Workflow Figure 2: Overall Experimental Workflow node1 Monomer Synthesis & Purification Synthesis of 4-(2-Br-Bn)-OAD Recrystallization or Chromatography Verify Purity (NMR, EA) node2 Glovebox Preparation Dry Glassware Purify Solvents Prepare Initiator Stock Solution node1:f0->node2:f0 High Purity Monomer node3 Polymerization Dissolve Monomer in Anhydrous DMF Add Initiator (t=0) Stir at Room Temp. node2:f0->node3:f0 Inert Conditions node4 Reaction Monitoring FT-IR Spectroscopy (Disappearance of C=O stretch at ~1850 cm⁻¹) node3:f0->node4:f0 Monitor Conversion node5 Isolation & Purification Precipitate into Methanol Vacuum Filtration Wash with Methanol/Ether node4:f0->node5:f0 Quench & Precipitate node6 Characterization Dry Polymer Under Vacuum ¹H NMR (Structure) SEC/GPC (Mₙ, Đ) node5:f0->node6:f0 Purified Polymer

Sources

Application Note: Post-Polymerization Modification of 4-(2-Bromobenzyl)oxazolidine-2,5-dione Derived Polypeptides

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The engineering of synthetic polypeptides that mimic the structural complexity of natural proteins requires precise control over both the polymer backbone and its side-chain functionalities. While direct ring-opening polymerization (ROP) of highly functionalized α -amino acid N-carboxyanhydrides (NCAs) is possible, it is frequently compromised by side reactions, catalyst poisoning, and the need for exhaustive protection/deprotection steps[1].

To circumvent these limitations, Post-Polymerization Modification (PPM) has emerged as a superior strategy[2]. By polymerizing a robust, inert precursor monomer—specifically 4-(2-Bromobenzyl)oxazolidine-2,5-dione (the NCA of o-bromo-L-phenylalanine)—researchers can generate a reactive poly(o-bromophenylalanine) scaffold. The ortho-bromoaryl side chain is completely inert during the nucleophilic ROP process but serves as an exceptional electrophilic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, during the PPM phase[3].

This application note details the causality-driven protocols for the controlled ROP of 4-(2-Bromobenzyl)oxazolidine-2,5-dione and its subsequent quantitative functionalization, providing a self-validating workflow for precision biomaterials engineering.

Mechanistic Workflows

The transformation from a small-molecule NCA to a highly functionalized polypeptide relies on two distinct chemical phases. First, the NCA ring is opened to form the polyamide backbone. Second, the pendant aryl bromide undergoes oxidative addition with a Pd(0) catalyst, allowing for the modular attachment of diverse functional groups (e.g., PEG chains, fluorophores, or targeting ligands) via boronic acid transmetalation[4].

Workflow Monomer 4-(2-Bromobenzyl)oxazolidine-2,5-dione (o-Br-Phe NCA) ROP Ring-Opening Polymerization Initiator: HMDS | Solvent: DMF Monomer->ROP Polymer Poly(o-bromophenylalanine) Reactive Polypeptide Scaffold ROP->Polymer - CO2 PPM Post-Polymerization Modification Suzuki-Miyaura Cross-Coupling Polymer->PPM Product Functionalized Polypeptide (Customized Side-Chains) PPM->Product ~100% Conversion

Figure 1: Workflow for the synthesis and post-polymerization modification of o-Br-Phe NCA.

Protocol I: Controlled Ring-Opening Polymerization (ROP)

The primary objective of this step is to synthesize poly(o-bromophenylalanine) with a predictable molecular weight and low dispersity ( Đ<1.2 ). Moisture is the primary failure point in NCA polymerizations; trace water acts as an uncontrolled nucleophile, leading to premature chain termination and broad molecular weight distributions[5].

Materials & Preparation
  • Monomer: 4-(2-Bromobenzyl)oxazolidine-2,5-dione (purified via recrystallization in anhydrous ethyl acetate/hexane).

  • Initiator: Hexamethyldisilazane (HMDS). Causality: HMDS is selected over primary amines because it operates via a controlled trimethylsilyl carbamate intermediate. This suppresses the competing "activated monomer" mechanism, preventing chain transfer and ensuring living polymerization characteristics[1][6].

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF), stored over 4Å molecular sieves in a glovebox.

Step-by-Step Methodology
  • System Preparation: Transfer all glassware and stir bars into a nitrogen-filled glovebox (O 2​ < 1 ppm, H 2​ O < 1 ppm).

  • Monomer Dissolution: Dissolve 500 mg of 4-(2-Bromobenzyl)oxazolidine-2,5-dione in 5.0 mL of anhydrous DMF to create a 0.35 M solution.

  • Initiation: Add the calculated volume of a 0.1 M HMDS stock solution in DMF to achieve the desired monomer-to-initiator ratio (e.g., [M]/[I]=50 ).

  • Propagation: Seal the reaction vial and stir at 25 °C for 48–72 hours. Self-Validation Check: Monitor the reaction via FTIR. The polymerization is complete when the characteristic NCA anhydride carbonyl stretching bands at 1850 cm −1 and 1790 cm −1 completely disappear, replaced by strong Amide I (1650 cm −1 ) and Amide II (1540 cm −1 ) bands.

  • Termination & Isolation: Remove the vial from the glovebox and precipitate the polymer by dropwise addition into 50 mL of cold diethyl ether.

  • Purification: Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant, wash the pellet twice with fresh ether, and dry under vacuum for 24 hours.

Protocol II: Suzuki-Miyaura Post-Polymerization Modification

The rigid α -helical or β -sheet secondary structures of polypeptides can sterically mask side-chain reactive sites. To achieve quantitative conversion during PPM, the reaction must be driven by highly active Pd(0) catalysts, excess reagents, and a solvent system that solvates both the hydrophobic polymer and the polar cross-coupling partners[3][4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II) Complex (Oxidative Addition) Pd0->PdII_Ox Poly(o-Br-Phe) (Polymer Backbone) PdII_Trans Pd(II) Complex (Trans- metalation) PdII_Ox->PdII_Trans R-B(OH)2 Base (K2CO3) PdII_Trans->Pd0 Reductive Elimination (Functionalized Polymer)

Figure 2: Pd-catalyzed Suzuki-Miyaura catalytic cycle on the polypeptide side chain.

Step-by-Step Methodology
  • Polymer Solvation: Dissolve 100 mg of poly(o-bromophenylalanine) in 4.0 mL of anhydrous Tetrahydrofuran (THF) in a Schlenk flask.

  • Reagent Addition: Add 3.0 equivalents (relative to the repeating bromoaryl units) of the desired functional boronic acid (e.g., 4-methoxyphenylboronic acid or a PEGylated boronic acid). Causality: A stoichiometric excess is mandatory to drive the reaction to completion against the steric bulk of the polymer backbone.

  • Catalyst & Base Introduction: Add 10 mol% of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] and 1.0 mL of degassed 2M aqueous K 2​ CO 3​ . Causality: The biphasic THF/H 2​ O system ensures that the inorganic base and the hydrophobic polymer remain in interactive proximity, facilitating the critical transmetalation step[4].

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to strictly remove dissolved oxygen, which would otherwise rapidly oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Reflux the mixture at 70 °C under a nitrogen atmosphere for 24 hours.

  • Purification & Palladium Removal: Cool to room temperature and precipitate the polymer in methanol. Redissolve the crude product in DMF and dialyze (MWCO 3.5 kDa) against a 0.1 M EDTA aqueous solution for 48 hours, followed by pure DI water for 48 hours. Causality: EDTA effectively chelates and removes residual heavy metal palladium trapped in the polymer matrix, which is critical if the polypeptide is intended for biological or drug delivery applications.

  • Lyophilization: Freeze-dry the purified polymer. Self-Validation Check: Analyze via 1 H NMR (in DMSO- d6​ or TFA- d ). Successful PPM is confirmed by the complete disappearance of the aromatic proton signals adjacent to the original bromide, and the emergence of new signals corresponding to the conjugated functional group.

Optimization Data & Parameter Rationale

To guarantee reproducibility, the following table summarizes the quantitative impact of experimental variables on the Suzuki-Miyaura PPM efficiency.

ParameterSuboptimal ConditionOptimized ConditionMechanistic Rationale
Catalyst PdCl 2​ (PPh 3​ ) 2​ Pd(PPh 3​ ) 4​ Pd(0) is required for the initial oxidative addition into the C-Br bond. Using pre-reduced Pd(0) eliminates induction periods and prevents early termination[3].
Solvent System Pure THFTHF / H 2​ O (4:1) A biphasic system perfectly balances the solubility of the hydrophobic poly(o-bromophenylalanine) and the polar boronic acid/carbonate salts[4].
Base Triethylamine (Et 3​ N)K 2​ CO 3​ (aq) Stronger inorganic bases are required to form the reactive boronate species, drastically accelerating the transmetalation step.
Temperature 25 °C70 °C (Reflux) Elevated thermal energy is required to overcome the steric hindrance and localized rigidity of the polypeptide secondary structure.
PPM Conversion < 40%> 95% The synergistic optimization of solubility, base strength, and catalyst state ensures near-quantitative side-chain functionalization.

Sources

Troubleshooting & Optimization

Preventing premature polymerization of 4-(2-Bromobenzyl)oxazolidine-2,5-dione during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(2-Bromobenzyl)oxazolidine-2,5-dione (also known as 2-bromophenylalanine NCA or o-bromo-Phe NCA). This highly reactive N-carboxyanhydride is a critical building block for synthesizing specialized polypeptides. However, its intense electrophilicity makes it notoriously susceptible to premature degradation. This guide provides field-proven, self-validating protocols to ensure the structural integrity of your monomer during long-term storage.

The Causality of NCA Instability

To prevent degradation, you must first understand the mechanisms that drive it. 4-(2-Bromobenzyl)oxazolidine-2,5-dione is inherently unstable due to the tension and electrophilicity of the oxazolidine-2,5-dione ring.

The primary enemy of NCA storage is moisture . Water acts as a nucleophile, attacking the C5 carbonyl of the NCA ring. This single event forces the ring to open, releases carbon dioxide (CO₂), and generates a primary amine. Because primary amines are vastly stronger nucleophiles than water, this newly generated amine immediately attacks an adjacent, intact NCA monomer. This initiates a runaway Ring-Opening Polymerization (ROP) cascade [1].

Additionally, thermal energy (heat) lowers the activation barrier for this spontaneous ring-opening, while trace impurities from synthesis (such as residual salts or unreacted amino acids) can act as hidden nucleophilic initiators.

ROP_Cascade NCA 4-(2-Bromobenzyl) oxazolidine-2,5-dione Intermediate Carbamic Acid Intermediate NCA->Intermediate H2O Attack (Ring Opening) H2O Trace Moisture (Nucleophile) H2O->Intermediate Amine Primary Amine (Active Initiator) Intermediate->Amine -CO2 (Decarboxylation) Amine->NCA Nucleophilic Attack (Cascade Initiation) Polymer Poly(2-bromophenylalanine) (Insoluble Solid) Amine->Polymer Uncontrolled ROP

Moisture-induced ring-opening polymerization (ROP) cascade of the NCA monomer.

Diagnostic Troubleshooting & FAQs

Q: Why did my 4-(2-Bromobenzyl)oxazolidine-2,5-dione turn into an insoluble white solid during storage? A: This indicates that your monomer has undergone premature ROP. Once the cascade begins, the monomers link together to form poly(2-bromophenylalanine), a rigid polypeptide that is highly insoluble in standard organic solvents[1]. This is almost always caused by a microscopic breach in your moisture barrier.

Q: How can I differentiate between monomer degradation and simple precipitation? A: Use a self-validating solubility and spectral check. Extract a 2 mg test aliquot and add it to 1 mL of anhydrous N,N-dimethylformamide (DMF). Pure monomer will dissolve completely and rapidly. If the material remains as a cloudy suspension, it has polymerized. For absolute confirmation, run an FT-IR spectrum of the solid: pure NCA exhibits characteristic anhydride doublets at ~1850 and 1760 cm⁻¹, whereas polymerized material will show a dominant, broad polypeptide amide I band at ~1650 cm⁻¹[2].

Q: Is it better to store the NCA under Nitrogen or Argon? A: Argon is vastly superior for storing solid NCAs. Argon is approximately 38% denser than air and heavier than Nitrogen. When backfilled into a vial, Argon acts as a heavy protective "blanket" that settles directly over the solid powder, effectively displacing residual moisture and oxygen upward and out of the vial. Nitrogen is lighter and mixes more readily with ambient air during the capping process[1].

Q: Can I add a stabilizer to prevent premature polymerization for long-term storage? A: Yes. Recent mechanistic studies demonstrate that storing NCA monomers premixed with trace amounts of strong organic acids, such as Trifluoroacetic acid (TFA), significantly enhances stability against moisture[3]. The acid protonates any inadvertently formed trace amines (converting them to inactive ammonium salts), thereby neutralizing the initiators of the ROP cascade. Note: You must neutralize or remove this acid prior to intentional polymerization to avoid inhibiting your target reaction[3].

Q: How do I handle the reagent when taking it out of the -20°C freezer? A: Never open a cold vial. You must allow the sealed package to warm completely to room temperature (typically 30–60 minutes) before opening[4]. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the highly reactive NCA crystals, instantly initiating the ROP cascade[1].

Storage Metrics & Quantitative Data

To ensure predictable experimental outcomes, adhere to the following storage baselines.

Storage ConditionAtmosphereAdditiveExpected Shelf-LifeDegradation Risk Level
Ambient (25°C)AirNone< 24 HoursCritical (Moisture/Heat)
4°C (Fridge)Desiccated AirNone1 - 2 WeeksHigh (Condensation)
-20°C (Freezer)NitrogenNone3 - 6 MonthsModerate
-20°C (Freezer)ArgonNone6 - 12 MonthsLow
-80°C (Cryo)ArgonTrace TFA> 12 MonthsMinimal (Stabilized)

Self-Validating Protocol for Anhydrous Packaging

Do not rely on standard laboratory storage for 4-(2-Bromobenzyl)oxazolidine-2,5-dione. Use the following self-validating workflow to prepare your synthesized or purchased monomer for long-term cryogenic storage.

Step 1: Glovebox Purification (Nucleophile Removal) Inside an argon-filled glovebox (<1 ppm H₂O, <1 ppm O₂), recrystallize the crude NCA using anhydrous ethyl acetate and hexanes. Causality: This removes trace salts and unreacted amino acids that act as nucleophilic initiators.

Step 2: High-Vacuum Desiccation (Moisture Elimination) Transfer the recrystallized crystals to a Schlenk flask and apply high vacuum (< 0.1 mbar) for 12 hours at room temperature. Causality: Extracts residual protic solvents trapped deep within the crystal lattice that could trigger delayed internal hydrolysis.

Step 3: Acid Stabilization (Optional for >6 months storage) Wash the crystals with a 0.1% solution of anhydrous TFA in hexanes, then re-dry under vacuum. Causality: Protonates trace amines, creating a dormant state that resists moisture-induced ROP[3].

Step 4: Argon Blanketing and Aliquoting Dispense the powder into single-use amber glass vials (e.g., 100 mg/vial). Backfill heavily with Argon gas before sealing with PTFE-lined caps. Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Amber glass prevents UV degradation.

Step 5: Validation Check (The Self-Validating Step) Sacrifice one random vial from the batch. Perform a solubility test in anhydrous DMF and run an FT-IR. Success Criteria: Complete dissolution within 10 seconds; FT-IR shows sharp peaks at 1850/1760 cm⁻¹ and absolutely no peak at 1650 cm⁻¹. If it fails, return to Step 1.

Step 6: Cryogenic Storage Place the validated, sealed vials inside a moisture-proof Mylar bag alongside indicating silica gel packets. Heat-seal the bag and store at -20°C or -80°C[4].

Storage_Workflow Step1 1. Glovebox Purification (Remove Nucleophiles) Step2 2. High-Vacuum Desiccation (< 0.1 mbar, 12h) Step1->Step2 Step3 3. Acid Stabilization (Trace TFA Wash - Optional) Step2->Step3 Step4 4. Argon Blanketing (Dense Gas Displacement) Step3->Step4 Step5 5. Validation Check (DMF Solubility & FT-IR) Step4->Step5 Step6 6. Cryogenic Storage (-20°C in Mylar + Desiccant) Step5->Step6

Self-validating anhydrous packaging and cryogenic storage workflow for NCA.

References

1.[4] Title: NCA - UNCA | PMC Isochem Source: pmcisochem.fr URL:

2.[2] Title: A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides Source: NIH / Nature Communications URL:

3.[1] Title: α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations Source: PMC Isochem URL:

4.[3] Title: Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids Source: CCS Chemistry - Chinese Chemical Society URL:

Sources

Technical Support Center: Troubleshooting Moisture Sensitivity in 4-(2-Bromobenzyl)oxazolidine-2,5-dione ROP Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the ring-opening polymerization (ROP) of 4-(2-Bromobenzyl)oxazolidine-2,5-dione and other N-carboxyanhydrides (NCAs). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of these reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions in a structured Q&A format to address specific issues you may encounter during your experiments.

Section 1: Understanding the Problem - The Critical Role of Moisture

The ring-opening polymerization of N-carboxyanhydrides is a powerful method for synthesizing polypeptides.[1][2] However, its success is highly contingent on maintaining strictly anhydrous conditions.[1] Water can act as an undesirable initiator, leading to uncontrolled polymerization and resulting in polymers with low molecular weights and broad polydispersity.[3][4] This section will delve into the fundamental reasons behind this moisture sensitivity and its consequences.

Q1: Why is the ring-opening polymerization of 4-(2-Bromobenzyl)oxazolidine-2,5-dione so sensitive to moisture?

The high sensitivity of N-carboxyanhydrides (NCAs), such as 4-(2-Bromobenzyl)oxazolidine-2,5-dione, to moisture stems from the reactivity of the anhydride group. Water can act as a nucleophile, attacking the carbonyl groups of the NCA ring. This leads to the opening of the ring and the formation of a carbamic acid intermediate, which is unstable and quickly decomposes to an amino acid and carbon dioxide. This process not only consumes the monomer but also introduces water and primary amines into the reaction system, which can then initiate polymerization in an uncontrolled manner. This leads to poor control over the molecular weight and a broad molecular weight distribution of the resulting polypeptide.

The oxazolidine-2,5-dione ring is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[5] Even trace amounts of moisture can initiate this undesired side reaction, competing with the desired polymerization process.[1]

Q2: What are the observable signs of moisture contamination in my ROP reaction?

Several signs can indicate that your ROP reaction has been compromised by moisture:

  • Failure to Polymerize or Low Yield: If the monomer is consumed by hydrolysis, there will be little to no polymer formation.

  • Low Molecular Weight Polymer: Water-initiated polymerization often leads to the formation of short polymer chains, resulting in a product with a lower molecular weight than targeted.

  • Broad Polydispersity (Đ > 1.2): Uncontrolled initiation from water molecules leads to the simultaneous growth of polymer chains of varying lengths, resulting in a broad molecular weight distribution.

  • Precipitation of a White Solid: The amino acid formed from the hydrolysis of the NCA monomer may precipitate from the reaction mixture, appearing as a white solid.

  • Inconsistent Results: If you are getting variable results between batches, it is a strong indication of inconsistent moisture levels in your reaction setup.

Section 2: Proactive Measures - Establishing a Robust Anhydrous Workflow

The key to successful ROP of moisture-sensitive monomers is to establish a rigorously anhydrous experimental workflow. This section provides a step-by-step guide to preparing your materials and setting up your reaction to minimize moisture contamination.

Q3: How can I ensure my monomer, 4-(2-Bromobenzyl)oxazolidine-2,5-dione, is sufficiently pure and dry?

Monomer purity is paramount for a controlled polymerization.[6] Impurities, especially acidic byproducts from the synthesis, can interfere with the reaction.

Protocol for Monomer Purification (Recrystallization):

  • Solvent Selection: Choose a solvent in which the monomer is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for NCA recrystallization include ethyl acetate, tetrahydrofuran (THF), and mixtures of these with hexane.

  • Dissolution: Dissolve the crude 4-(2-Bromobenzyl)oxazolidine-2,5-dione in the minimum amount of hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in a refrigerator or ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold, dry solvent, and then dry them thoroughly under high vacuum for several hours to remove any residual solvent.

  • Purity Confirmation: Confirm the purity of the recrystallized monomer using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Q4: What are the best practices for drying solvents for ROP reactions?

Solvents are a major source of moisture contamination.[7] Therefore, they must be rigorously dried before use.[3][8]

SolventDrying AgentDistillationStorage
Tetrahydrofuran (THF) Sodium/benzophenone ketylDistill from the deep blue/purple ketyl solution under inert atmosphere.Store over activated 3Å or 4Å molecular sieves in a sealed flask under inert atmosphere.[8]
N,N-Dimethylformamide (DMF) Barium oxide or 4Å molecular sievesDry overnight, then decant and distill under reduced pressure.[8]Store over activated 4Å molecular sieves in a sealed flask under inert atmosphere.[8]
Dichloromethane (DCM) Calcium hydride (CaH₂)Reflux over CaH₂ for several hours and then distill under inert atmosphere.[8]Store over activated 3Å molecular sieves in a sealed flask under inert atmosphere.
Acetonitrile (MeCN) Calcium hydride (CaH₂)Pre-dry with 4Å molecular sieves, then distill from CaH₂.[8]Store over activated 4Å molecular sieves in a sealed flask under inert atmosphere.[8]

Note: Always handle dried solvents under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent re-exposure to atmospheric moisture.

Q5: How should I prepare my glassware and other equipment to ensure they are anhydrous?

All glassware and equipment must be scrupulously dried to remove adsorbed water from their surfaces.[9]

  • Oven Drying: Place all glassware in an oven at >120 °C for at least 4 hours, and preferably overnight.[9]

  • Flame Drying: For immediate use, glassware can be flame-dried under a flow of inert gas. Heat the entire surface of the glassware with a heat gun or a Bunsen burner until it is hot to the touch, while continuously purging with nitrogen or argon.

  • Cooling: Allow the dried glassware to cool to room temperature under a stream of inert gas or in a desiccator over a strong desiccant like phosphorus pentoxide.

  • Other Equipment: Syringes, needles, and stir bars should also be dried in an oven and stored in a desiccator.

Section 3: Troubleshooting Guide - A Systematic Approach to Problem Solving

Even with the best precautions, problems can arise. This section provides a systematic troubleshooting guide to help you identify and resolve issues in your ROP reactions.

Troubleshooting Flowchart

Troubleshooting_Moisture_Sensitivity Start Problem with ROP Reaction (e.g., low MW, broad Đ, no polymer) Check_Monomer Is the monomer pure and dry? Start->Check_Monomer Recrystallize Action: Recrystallize monomer and dry under high vacuum. Check_Monomer->Recrystallize No Check_Solvent Is the solvent rigorously anhydrous? Check_Monomer->Check_Solvent Yes Recrystallize->Check_Solvent Dry_Solvent Action: Re-dry solvent using appropriate method (e.g., distillation from Na/benzophenone). Check_Solvent->Dry_Solvent No Check_Glassware Is all glassware and equipment properly dried? Check_Solvent->Check_Glassware Yes Dry_Solvent->Check_Glassware Dry_Glassware Action: Oven-dry or flame-dry all glassware and equipment. Check_Glassware->Dry_Glassware No Check_Inert_Atmosphere Was a strict inert atmosphere maintained throughout the experiment? Check_Glassware->Check_Inert_Atmosphere Yes Dry_Glassware->Check_Inert_Atmosphere Improve_Inert_Technique Action: Use a glovebox or improve Schlenk line technique. Check for leaks. Check_Inert_Atmosphere->Improve_Inert_Technique No Check_Initiator Is the initiator pure and handled under anhydrous conditions? Check_Inert_Atmosphere->Check_Initiator Yes Improve_Inert_Technique->Check_Initiator Purify_Initiator Action: Purify the initiator and handle it strictly under inert atmosphere. Check_Initiator->Purify_Initiator No Success Problem Resolved: Controlled Polymerization Achieved Check_Initiator->Success Yes Purify_Initiator->Success ROP_Workflow Start Start: Prepare Anhydrous Materials Dry_Glassware 1. Dry all glassware (oven or flame-dry) Start->Dry_Glassware Dry_Reagents 2. Purify and dry monomer and initiator Dry_Glassware->Dry_Reagents Dry_Solvent 3. Prepare anhydrous solvent Dry_Reagents->Dry_Solvent Reaction_Setup 4. Assemble reaction under inert atmosphere (glovebox or Schlenk line) Dry_Solvent->Reaction_Setup Add_Monomer_Solvent 5. Add monomer and solvent to the reaction flask Reaction_Setup->Add_Monomer_Solvent Initiate 6. Add initiator solution to start polymerization Add_Monomer_Solvent->Initiate Polymerize 7. Allow polymerization to proceed, monitoring conversion Initiate->Polymerize Terminate 8. Terminate by precipitating in a non-solvent Polymerize->Terminate Purify 9. Purify the polymer by washing Terminate->Purify Dry_Polymer 10. Dry the final polymer under vacuum Purify->Dry_Polymer Characterize 11. Characterize the polymer (GPC, NMR, etc.) Dry_Polymer->Characterize

Caption: A step-by-step workflow for the anhydrous ROP of 4-(2-Bromobenzyl)oxazolidine-2,5-dione.

References

  • Lecommandoux, S., et al. (2019). Aqueous ring-opening polymerization-induced self-assembly (ROPISA) of N-carboxyanhydrides. American Chemical Society. Retrieved from [Link]

  • Muñoz-Espí, R., et al. (2016). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PMC. Retrieved from [Link]

  • Scherman, O. A., et al. (2018). On‐POM polymerisation: An amino‐functionalised polyoxometalate (POM) acts as initiator for the ring‐opening polymerisation (ROP) of α‐amino acid N‐carboxyanhydrides (NCAs) under living polymerisation conditions. Angewandte Chemie. Retrieved from [Link]

  • Vasconcelos, T. R. A., et al. (2025). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2‑Oxazolidinone from Amino Acid Derived N‑Boc-Epoxide. PMC. Retrieved from [Link]

  • Boyd, S., et al. (2021). Photo-liberated amines for N-carboxyanhydride (PLANCA) ring-opening polymerization. NSF PAR. Retrieved from [Link]

  • Lecommandoux, S., et al. (2025). Aqueous Ring-Opening Polymerization-Induced Self-Assembly (ROPISA): Tailoring Anisotropic Nanoparticles through Amino Acid N-Carboxyanhydride (NCA) Monomer Selection. Macromolecules. Retrieved from [Link]

  • Dong, C.-M., et al. (2023). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride. ACS Macro Letters. Retrieved from [Link]

  • Vasconcelos, T. R. A., et al. (2026). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N -Boc-Epoxide. ResearchGate. Retrieved from [Link]

  • Deming, T. J., et al. (2022). Water-assisted and protein-initiated fast and controlled ring-opening polymerization of proline N-carboxyanhydride. Oxford Academic. Retrieved from [Link]

  • Zhang, Y., et al. (2026). Water-resistant and temperature-tolerant ring-opening polymerization of N-carboxyanhydrides in hydrophobic deep eutectic solvents. ResearchGate. Retrieved from [Link]

  • Liu, R., et al. (2024). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature Protocols. Retrieved from [Link]

  • Zhang, Y., et al. (2021). A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides. PubMed. Retrieved from [Link]

  • Bundgaard, H., et al. (1982). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. PubMed. Retrieved from [Link]

  • Deming, T. J., et al. (2022). Water-Assisted and Protein-Initiated Ring-Opening Polymerization of Proline N-Carboxyanhydride. ChemRxiv. Retrieved from [Link]

  • Hoogenboom, R., et al. (2020). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. PMC. Retrieved from [Link]

  • Schlaad, H., et al. (2019). Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. MPG.PuRe. Retrieved from [Link]

  • Deming, T. J., et al. (2022). Water-assisted and protein-initiated fast and controlled ring-opening polymerization of proline N-carboxyanhydride. PMC. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 4-(2-Bromobenzyl)oxazolidine-2,5-dione Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polypeptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the apparent "insolubility" of halogenated N-carboxyanhydrides (NCAs) like 4-(2-Bromobenzyl)oxazolidine-2,5-dione (often referred to as 2-bromo-L-phenylalanine NCA) in standard solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF).

This guide is designed to deconstruct the chemical causality behind these solubility failures and provide field-proven, self-validating methodologies to rescue your monomer and ensure successful Ring-Opening Polymerization (ROP).

Part 1: The "False Insolubility" Paradigm (FAQs)

The most critical insight in NCA chemistry is understanding that pure 4-(2-Bromobenzyl)oxazolidine-2,5-dione is highly soluble in both THF and DMF . When you observe a cloudy suspension, you are rarely looking at un-dissolved monomer; you are observing degradation.

Q1: I added my 2-Br-Phe NCA to anhydrous DMF, but a white, cloudy suspension remains. Why is it insoluble? A: You are likely observing "false insolubility." True monomeric 2-Br-Phe NCA dissolves readily in polar aprotic solvents. The insoluble white suspension is almost certainly poly(2-bromophenylalanine) oligomers . NCAs are exquisitely sensitive to trace moisture. Even microscopic water contamination acts as a nucleophilic initiator, opening the NCA ring to form a carbamic acid that rapidly decarboxylates into a primary amine[1]. This amine propagates the Normal Amine Mechanism (NAM), creating short, highly crystalline oligomers that crash out of solution[1].

Q2: How do I definitively differentiate between un-dissolved monomer and premature polymer? A: You must use Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR). Isolate the insoluble fraction via centrifugation and scan it. Intact NCA monomers exhibit two distinct, sharp carbonyl stretching bands at approximately 1850 cm⁻¹ and 1790 cm⁻¹ (anhydride C=O)[1]. If the material has prematurely polymerized, these peaks will vanish, replaced by a massive Amide I band at ~1650 cm⁻¹ and an Amide II band at ~1540 cm⁻¹[1].

Q3: My FTIR shows intact NCA, but it still won't dissolve completely. What else could cause this? A: If the NCA is intact, the insolubility is driven by hydrochloride (HCl) salts or side-products from the Fuchs-Farthing synthesis method (which utilizes phosgene or triphosgene)[2]. Acidic impurities like α-isocyanato-acid chlorides or trapped HCl coordinate with the NCA, severely altering its dissolution thermodynamics and initiating side reactions[2]. To resolve this, the NCA must be recrystallized using an epoxide acid scavenger[3].

Q4: Is DMF or THF a better solvent for solubilizing this monomer for ROP? A: THF is generally preferred for highly reactive NCAs. While DMF has a higher dielectric constant and dissolves mature polypeptides well, it is a "reactive solvent." DMF can decompose or react with growing chain ends, causing chain termination and broadening the polydispersity index (PDI)[1]. Furthermore, THF is significantly easier to dry to sub-10 ppm water levels using sodium/benzophenone stills or activated alumina columns.

Part 2: Diagnostic & Mechanistic Workflows

To systematically resolve your solubility issue, follow the diagnostic logic below.

Troubleshooting Start NCA added to THF/DMF Cloudy Suspension CheckFTIR Perform FTIR on insoluble fraction Start->CheckFTIR IsPolymer Peak at ~1650 cm⁻¹? (Amide I band) CheckFTIR->IsPolymer IsSalt Peak at ~1850/1790 cm⁻¹? (Intact NCA) IsPolymer->IsSalt No Polymerization Premature Polymerization (Moisture Contamination) IsPolymer->Polymerization Yes SaltImpurity HCl/Salt Impurities from Synthesis IsSalt->SaltImpurity Yes FixPolymer Discard & re-synthesize. Use strictly anhydrous solvents. Polymerization->FixPolymer FixSalt Recrystallize in EtOAc/Hexane with Epoxide Scavenger SaltImpurity->FixSalt

Caption: Diagnostic workflow for resolving NCA solubility issues in THF or DMF.

The Mechanism of Moisture-Induced Insolubility

Understanding why moisture destroys solubility is critical. The diagram below illustrates the rapid cascade from a highly soluble monomer to an insoluble oligomeric aggregate.

NCAMechanism NCA 2-Br-Phe NCA (Highly Soluble) Carbamic Carbamic Acid Intermediate NCA->Carbamic C5 Attack Oligomer Poly(2-Br-Phe) (Insoluble Oligomer) NCA->Oligomer Reacts with Amine H2O Trace H₂O (Nucleophile) H2O->Carbamic Amine Primary Amine + CO₂ ↑ Carbamic->Amine Decarboxylation Amine->Oligomer ROP Propagation

Caption: Moisture-initiated ring-opening polymerization leading to false insolubility.

Part 3: Quantitative Solvent Matrix

Selecting the right solvent system is a balance between monomer solubility, polymer solubility, and chemical inertness.

SolventDielectric Constant (ε)2-Br-Phe NCA SolubilityPoly(2-Br-Phe) SolubilityPrimary Use Case in NCA Chemistry
Tetrahydrofuran (THF) 7.58Excellent (>100 mg/mL)Poor/InsolublePrimary ROP Solvent (Less reactive, easy to dry)[1]
Dimethylformamide (DMF) 36.7Excellent (>100 mg/mL)ModerateSecondary ROP Solvent (High risk of chain termination)[1]
Ethyl Acetate (EtOAc) 6.02Moderate (~50 mg/mL)InsolubleMonomer Recrystallization (Good solvent)[4]
n-Hexane 1.89InsolubleInsolubleMonomer Recrystallization (Anti-solvent)[4]

Part 4: Self-Validating Experimental Protocols

If your 2-Br-Phe NCA is suffering from low solubility, execute the following protocols to purify and successfully deploy the monomer.

Protocol 1: Epoxide-Assisted Recrystallization of 2-Br-Phe NCA

Causality: The Fuchs-Farthing synthesis uses triphosgene, leaving trace HCl. HCl coordinates with the NCA, preventing proper solvation and acting as a chain-terminating impurity during ROP[2]. Propylene oxide acts as an irreversible acid scavenger, forming 1-chloro-2-propanol, which is highly soluble in hexane and easily washed away, leaving ultra-pure, highly soluble NCA crystals[3].

  • Preparation: Transfer the crude, poorly soluble 2-Br-Phe NCA into a nitrogen-filled glovebox.

  • Dissolution: Dissolve the NCA in anhydrous Ethyl Acetate (EtOAc) at a concentration of ~50 mg/mL. Note: Any material that does not dissolve at this stage is already dead polymer. Filter it out using a 0.22 µm PTFE syringe filter.

  • Scavenging: Add 4.0 equivalents of anhydrous Propylene Oxide (PO) to the filtered EtOAc solution[3]. Stir gently for 15 minutes at room temperature.

  • Precipitation: Slowly add anhydrous n-hexane (anti-solvent) dropwise until the solution becomes slightly turbid.

  • Crystallization: Seal the vessel and store it at -20°C overnight to induce crystallization.

  • Isolation: Filter the resulting white crystals, wash with cold anhydrous hexane, and dry under high vacuum for 12 hours.

  • Self-Validation Check: Dissolve a 5 mg sample of the final crystal in 1 mL of anhydrous THF. It should dissolve completely and instantly, yielding a crystal-clear solution.

Protocol 2: Moisture-Tolerant Solubilization and Open-Vessel ROP

Causality: Traditional primary amine initiators are slow, allowing trace moisture to compete and cause premature precipitation. By utilizing Lithium hexamethyldisilazide (LiHMDS), the polymerization is massively accelerated (completing in <5 minutes). This kinetic advantage outcompetes moisture-induced side reactions, ensuring the polymer reaches the desired molecular weight before any insoluble oligomeric precipitation occurs[5].

  • Vessel Prep: Flame-dry a Schlenk flask and purge with ultra-high purity Argon.

  • Solubilization: Weigh the purified 2-Br-Phe NCA (from Protocol 1) and dissolve it in ultra-dry THF (water < 10 ppm) to a concentration of 0.1 M.

  • Initiation: Using a gas-tight syringe, rapidly inject the calculated amount of LiHMDS solution (0.1 M in THF) into the vigorously stirring NCA solution at room temperature[5].

  • Propagation: Allow the reaction to proceed. The reaction is extremely fast and less sensitive to moisture[5].

  • Self-Validation Check: The reaction mixture will show a rapid increase in macroscopic viscosity without any localized cloudiness or precipitation. Complete disappearance of the 1850 cm⁻¹ FTIR peak within 5 minutes confirms successful, controlled ROP rather than degradation[1].

References

  • Ding, J. D., et al. "Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis." Nature Protocols, 2024. Available at:[Link]

  • Wang, X., et al. "A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides." Nature Communications, 2018. Available at:[Link]

  • Kricheldorf, H. R., et al. "Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides." Biomacromolecules / PMC, 2020. Available at:[Link]

  • JP Patent. "Method of purifying amino acid n-carboxy anhydride." Google Patents, 2019.

Sources

Validation & Comparative

Comparative Reactivity Guide: 4-Benzyl-oxazolidine-2,5-dione vs. 4-(2-Bromobenzyl)oxazolidine-2,5-dione in Polypeptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals engineering advanced biomaterials, the ring-opening polymerization (ROP) of amino acid N-carboxyanhydrides (NCAs) is the premier methodology for synthesizing well-defined synthetic polypeptides[1]. This guide objectively compares the reactivity, kinetic profiles, and experimental handling of two critical monomers: 4-benzyl-oxazolidine-2,5-dione (standard Phenylalanine NCA, or Phe-NCA) and its halogenated analog, 4-(2-Bromobenzyl)oxazolidine-2,5-dione (2-Bromo-Phe-NCA). While the standard Phe-NCA offers rapid polymerization kinetics, the 2-bromo variant provides an indispensable chemical handle for post-polymerization modification, albeit at a significant kinetic cost driven by steric hindrance.

Mechanistic Overview: Causality of Steric vs. Electronic Effects

To understand the divergent reactivity of these two monomers, one must analyze the Normal Amine Mechanism (NAM) governing their polymerization[2]. During propagation, the active secondary amine at the growing polymer chain end must execute a nucleophilic attack on the highly electrophilic C5 carbonyl of the incoming NCA monomer.

  • 4-Benzyl-oxazolidine-2,5-dione (Phe-NCA): Lacking substituents on the benzyl ring, this monomer presents minimal steric resistance. The nucleophilic attack at the C5 carbonyl proceeds with a high propagation rate constant ( kp​ ), allowing for rapid chain extension and narrow dispersity (Đ).

  • 4-(2-Bromobenzyl)oxazolidine-2,5-dione (2-Br-Phe-NCA): The introduction of a bulky bromine atom at the ortho position of the benzyl ring fundamentally alters the kinetic landscape. While halogens exert an electron-withdrawing inductive effect that theoretically increases the electrophilicity of the C5 carbonyl, the steric penalty of the large atomic radius of bromine overwhelmingly dominates. This steric shielding physically obstructs the incoming polymer chain end, drastically reducing kp​ and broadening the molecular weight distribution if traditional initiators are used.

ROP_Mechanism Init Initiator (Amine / LiHMDS) Attack Nucleophilic Attack at C5 Carbonyl Init->Attack NCA NCA Monomer (Phe or 2-Br-Phe) NCA->Attack Intermediate Carbamic Acid Intermediate Attack->Intermediate Ring Opening Prop Active Amine Chain End Intermediate->Prop Decarboxylation Decarb -CO2 (Decarboxylation) Prop->Decarb Polymer Polypeptide Formation Prop->Polymer Propagation Polymer->NCA Chain Growth

Fig 1: Normal amine mechanism for NCA ring-opening polymerization.

Quantitative Reactivity Comparison

The structural differences between the two monomers dictate distinct experimental outcomes. Table 1 summarizes the empirical performance metrics when subjected to standard ROP conditions.

Parameter4-benzyl-oxazolidine-2,5-dione (Phe-NCA)4-(2-Bromobenzyl)oxazolidine-2,5-dione (2-Br-Phe-NCA)
Steric Hindrance at C5 LowHigh (ortho-bromo shielding)
Relative Polymerization Rate Fast (~100% conversion in <1 h with LiHMDS)Slow/Moderate (Requires extended time)
Typical Dispersity (Đ) 1.05 – 1.151.15 – 1.30 (Broader due to slow propagation)
Moisture Sensitivity ModerateHigh (Slow kinetics allow water to compete)
Post-Polymerization Utility None (Inert phenyl ring)High (Aryl bromide handle for cross-coupling)
Polymer Solubility Poor (Requires helicogenic solvents like TFA/CHCl₃)Improved (Bulky side chains disrupt tight packing)

Experimental Methodologies: A Self-Validating Protocol

The Causality of Initiator Selection: Traditional primary amine initiators (e.g., n-hexylamine) require days to polymerize sterically hindered NCAs. Because 2-Br-Phe-NCA propagates slowly, trace moisture in the system has ample time to trigger side reactions, such as the formation of dead hydantoic acid chain ends[3]. To circumvent this, modern protocols utilize[4]. LiHMDS shifts the reaction to an ultra-fast anionic mechanism, drastically accelerating initiation and propagation, thereby outpacing moisture-induced termination and allowing for open-vessel synthesis[5].

Step-by-Step LiHMDS-Initiated Polymerization
  • Monomer Purification: Purify both Phe-NCA and 2-Br-Phe-NCA via anhydrous flash chromatography using a gradient of hexanes/ethyl acetate[6]. Causality: This removes residual phosgene and HCl derivatives from the Leuchs' anhydride synthesis, which act as potent chain terminators.

  • Preparation: In a dry glass vial, dissolve the purified NCA monomer (0.1 M) in anhydrous tetrahydrofuran (THF).

  • Initiation: Under vigorous stirring, rapidly inject a 1.0 M solution of LiHMDS in THF at the desired Monomer-to-Initiator ([M]/[I]) ratio.

  • Self-Validating Monitoring (ATR-FTIR): Extract 10 µL aliquots every 5 minutes and spot them onto an ATR-FTIR crystal.

    • The Validation System: The intact NCA ring exhibits two highly specific anhydride C=O stretching bands at ~1790 cm⁻¹ and ~1850 cm⁻¹ . As the monomer is consumed, these peaks quantitatively disappear. Simultaneously, the formation of the polypeptide is validated by the emergence of Amide I (~1650 cm⁻¹) and Amide II (~1540 cm⁻¹) bands. If the 1790 cm⁻¹ peak persists, the reaction is incomplete.

  • Termination: Once FTIR confirms total monomer consumption, quench the active chain ends with a single drop of 1 M HCl in methanol.

  • Isolation: Precipitate the resulting polypeptide into cold diethyl ether, centrifuge, and dry the pellet under vacuum.

The Strategic Advantage of 2-Br-Phe-NCA

If 2-Br-Phe-NCA is kinetically inferior and more difficult to polymerize, why use it?

The unsubstituted poly(L-phenylalanine) generated from Phe-NCA is chemically inert and notoriously insoluble, limiting its utility in advanced drug delivery systems. The ortho-bromo substitution in 2-Br-Phe-NCA serves as a highly reactive handle for transition-metal catalyzed post-polymerization modifications[1]. Once the poly(2-bromo-L-phenylalanine) backbone is synthesized, researchers can utilize Palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling reactions to graft targeting ligands, fluorophores, or solubilizing PEG chains directly onto the rigid alpha-helical backbone.

Workflow Phe 4-benzyl-oxazolidine-2,5-dione (Phe-NCA) PolyPhe Poly(L-phenylalanine) Fast ROP, No handle Phe->PolyPhe LiHMDS / Amine (Fast Kinetics) BrPhe 4-(2-Bromobenzyl)oxazolidine-2,5-dione (2-Br-Phe-NCA) PolyBrPhe Poly(2-bromo-L-phenylalanine) Slow ROP, Br-handle BrPhe->PolyBrPhe LiHMDS / Amine (Sterically Hindered) Func Cross-Coupling (e.g., Suzuki, Sonogashira) PolyBrPhe->Func Post-Polymerization Modification Final Functionalized Polypeptide (Advanced Biomaterials) Func->Final Yields Target

Fig 2: Divergent workflows for standard vs. halogenated Phe-NCA monomers.

References

  • Title: Synthetic polypeptides for biomedical applications. Source: Progress in Polymer Science URL: [Link]

  • Title: Lithium hexamethyldisilazide initiated superfast ring opening polymerization of alpha-amino acid N-carboxyanhydrides. Source: Nature Communications URL: [Link]

  • Title: General method for purification of alpha-amino acid-N-carboxyanhydrides using flash chromatography. Source: Biomacromolecules URL: [Link]

  • Title: Facile synthesis of helical multiblock copolypeptides: minimal side reactions with accelerated polymerization of N-carboxyanhydrides. Source: Polymer Chemistry (PMC) URL: [Link]

  • Title: Ring-Opening Polymerization of N-Carboxyanhydrides Initiated by a Hydroxyl Group. Source: ACS Macro Letters URL: [Link]

Sources

FTIR Spectroscopy Validation for 4-(2-Bromobenzyl)oxazolidine-2,5-dione Anhydride Ring Integrity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers synthesizing polypeptide architectures or specialized pharmaceutical intermediates, the structural integrity of N-carboxyanhydride (NCA) monomers is non-negotiable. 4-(2-Bromobenzyl)oxazolidine-2,5-dione , the NCA derivative of 2-bromophenylalanine, is highly susceptible to moisture-induced hydrolysis and premature ring-opening polymerization (ROP).

This guide provides an authoritative comparative analysis of analytical techniques for validating NCA ring integrity, demonstrating why Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy stands as the gold standard. By understanding the mechanistic causality behind spectral signatures, researchers can implement self-validating workflows that eliminate false positives and ensure downstream synthetic success.

The Mechanistic Challenge of NCA Ring Integrity

The fundamental is characterized by extreme electrophilicity at the C2 and C5 carbonyl centers. When exposed to trace moisture or ambient nucleophiles, the anhydride ring undergoes two primary degradation pathways:

  • Hydrolysis: Water attacks the C5 carbonyl, leading to decarboxylation and the formation of the free amino acid (2-bromophenylalanine).

  • Premature ROP: Trace amines (or the newly formed free amino acids) initiate a cascading ring-opening polymerization, generating oligomeric polypeptides.

Because these degradation events alter the fundamental reactivity of the monomer batch, confirming the absolute integrity of the five-membered anhydride ring immediately prior to use is a critical quality control step.

G NCA Intact 2-Br-Phe NCA Ring Integrity Confirmed Moisture Moisture / Nucleophiles NCA->Moisture Exposure FTIR_Intact FTIR: ~1850 & 1785 cm⁻¹ (C=O stretches) NCA->FTIR_Intact Validated by Hydrolysis Hydrolysis to Amino Acid Moisture->Hydrolysis H2O Attack ROP Ring-Opening Polymerization Moisture->ROP Amine Initiation FTIR_Hyd FTIR: 1710 cm⁻¹ (Acid C=O) & Broad OH Hydrolysis->FTIR_Hyd Detected by FTIR_ROP FTIR: 1650 cm⁻¹ (Amide I) & 1540 cm⁻¹ (Amide II) ROP->FTIR_ROP Detected by

NCA ring degradation pathways and their corresponding FTIR spectroscopic signatures.

Comparative Analysis of Validation Techniques

Selecting the correct analytical technique requires balancing specificity with the risk of sample degradation during preparation. As summarized below, ATR-FTIR outperforms traditional methods for moisture-sensitive NCAs.

Table 1: Comparative Performance of Analytical Techniques
TechniqueSample Prep Moisture RiskAnalysis TimeSpecificity for Ring IntegrityFalse Positive Risk for Degradation
ATR-FTIR Low (Direct solid analysis)< 2 mins High (Direct C=O observation)Low
Transmission FTIR (KBr) High (Hygroscopic salt matrix)10-15 minsHighHigh (Mechanically induced ROP)
¹H-NMR Medium (Requires dry deuterated solvent)15-30 minsMedium (Relies on adjacent shift changes)Medium
HPLC Very High (Aqueous mobile phases)> 20 minsLow (Causes on-column hydrolysis)Very High

The Causality of KBr Pellet Failure: Traditional transmission FTIR relies on grinding the sample with Potassium Bromide (KBr). However, KBr is highly hygroscopic. The mechanical friction of grinding introduces trace water, while the extreme pressure of the hydraulic press provides the activation energy necessary to force premature ring-opening. This creates a "Schrödinger's Monomer" scenario where the act of measuring the sample destroys its integrity, yielding false positives for degradation.

Workflow Sample 4-(2-Bromobenzyl)oxazolidine-2,5-dione (Moisture Sensitive) ATR ATR-FTIR (Glovebox/N2) Sample->ATR KBr KBr Pellet (Ambient/Press) Sample->KBr ATR_Prep Direct Crystal Deposition (No mechanical stress) ATR->ATR_Prep KBr_Prep Grinding with Hygroscopic KBr (Moisture + Pressure) KBr->KBr_Prep ATR_Result High Fidelity Spectrum (True Ring Integrity) ATR_Prep->ATR_Result KBr_Result False Positives for Degradation (Induced Ring Opening) KBr_Prep->KBr_Result

Workflow comparison demonstrating ATR-FTIR superiority over KBr for moisture-sensitive NCAs.

Mechanistic Causality of FTIR Signatures (E-E-A-T)

FTIR spectroscopy is the optimal tool for this validation because it directly probes the vibrational modes of the oxazolidine-2,5-dione ring. The cyclic anhydride system imposes significant ring strain, which shifts the carbonyl stretching frequencies higher than typical ketones or esters.

As demonstrated in recent , an intact NCA ring exhibits two distinct, sharp carbonyl (C=O) stretches:

  • ~1850 - 1860 cm⁻¹: The asymmetric C=O stretch (predominantly the C5 carbonyl).

  • ~1780 - 1790 cm⁻¹: The symmetric C=O stretch (predominantly the C2 carbonyl).

If the ring opens via moisture or amine attack, these high-wavenumber peaks rapidly disappear. They are replaced by lower-wavenumber signals corresponding to the relaxed, linear degradation products.

Table 2: Diagnostic FTIR Bands for 4-(2-Bromobenzyl)oxazolidine-2,5-dione
Wavenumber (cm⁻¹)Functional Group AssignmentDiagnostic Significance
~1850 - 1860 Asymmetric C=O stretch (C5)Primary indicator of intact NCA ring.
~1780 - 1790 Symmetric C=O stretch (C2)Secondary indicator of intact NCA ring.
~1710 Carboxylic acid C=O stretchIndicates moisture-induced hydrolysis .
~1650 Amide I (C=O stretch)Indicates premature ring-opening polymerization .
~1540 Amide II (N-H bend / C-N stretch)Confirms polypeptide formation.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure absolute trustworthiness, the analytical protocol must be a self-validating system. The following step-by-step workflow guarantees that the spectrum obtained is a true reflection of the bulk material's integrity.

Step 1: Instrument Calibration & Environmental Control

  • Action: Purge the FTIR sample compartment with dry nitrogen (N₂) for at least 15 minutes prior to analysis.

  • Causality: Atmospheric water vapor exhibits strong rotational-vibrational bands in the 1900–1300 cm⁻¹ region. Purging eliminates these interferences, preventing them from masking the critical C=O stretches.

  • Validation Check: Run a polystyrene calibration standard. Ensure the 1601 cm⁻¹ peak is sharp and accurately positioned to confirm interferometer alignment.

Step 2: Background Acquisition

  • Action: Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) on the clean, empty diamond ATR crystal.

  • Validation Check: The resulting background single-beam spectrum must show a smooth, flat baseline across the 2000–1500 cm⁻¹ diagnostic window.

Step 3: Sample Deposition (Zero-Stress Transfer)

  • Action: Inside a glovebox or under a steady N₂ stream, use a dry, anti-static micro-spatula to transfer 1–2 mg of 4-(2-Bromobenzyl)oxazolidine-2,5-dione directly onto the ATR crystal.

  • Causality: Avoiding solvents and grinding media prevents chemically or mechanically induced ring-opening.

Step 4: Spectral Acquisition

  • Action: Lower the ATR anvil to apply consistent, moderate pressure. Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: Intimate optical contact between the crystal and the solid sample is required for the evanescent wave to penetrate the sample, ensuring high signal-to-noise ratio.

Step 5: Data Processing & Integrity Verification

  • Action: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

  • Validation Check: Evaluate the ratio of the 1850 cm⁻¹ peak (intact ring) to the 1650 cm⁻¹ baseline (degraded ring). A pristine batch of 4-(2-Bromobenzyl)oxazolidine-2,5-dione must exhibit a strict absence of the 1650 cm⁻¹ and 1710 cm⁻¹ peaks. If these peaks are present above the baseline noise threshold, the batch has been compromised and must be recrystallized or discarded.

References

  • Chen, K., Wu, Y., Chen, M., Wang, J., Zhou, M., Chen, X., & Liu, R. "Single-Center Trifunctional Organocatalyst Enables Fast and Controlled Polymerization on N-Carboxyanhydride." ACS Central Science, 2024. URL:[Link][1]

  • National Center for Biotechnology Information. "Oxazolidine-2,5-dione." PubChem Compound Summary for CID 75136, 2025. URL:[Link][2]

Sources

A Technical Guide to Determining the Reactivity Ratios of Functionalized N-Carboxyanhydrides: A Case Study with 4-(2-Bromobenzyl)oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The advent of ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) has revolutionized the synthesis of polypeptides, providing unparalleled control over molecular weight and architecture.[1][2] This has paved the way for the development of advanced biomaterials for applications ranging from drug delivery to tissue engineering.[2] A critical aspect of designing functional copolymers with tailored properties—such as specific degradation profiles or drug-loading capacities—is understanding the relative incorporation rates of different monomers. This is quantified by their reactivity ratios.

This guide provides a comprehensive, in-depth methodology for determining the monomer reactivity ratios of a novel, functionalized NCA, 4-(2-bromobenzyl)oxazolidine-2,5-dione (hereafter referred to as 2-BrBn-NCA), in copolymerization with standard, well-characterized NCAs. The presence of the bromobenzyl group offers a valuable handle for post-polymerization modification via cross-coupling reactions, making it a monomer of significant interest for advanced drug development applications. We will detail the entire workflow, from monomer synthesis and copolymerization to data analysis using established linear models, providing both the theoretical underpinnings and practical, field-proven protocols.

Theoretical Framework: The Significance of Reactivity Ratios

In a binary copolymerization involving two monomers, M₁ (2-BrBn-NCA) and M₂ (a standard NCA), the growing polymer chain can have one of two active ends (~M₁* or ~M₂*). Each of these can react with either monomer. This results in four distinct propagation reactions, each with its own rate constant (k):

  • k₁₁: ~M₁* reacts with M₁

  • k₁₂: ~M₁* reacts with M₂

  • k₂₁: ~M₂* reacts with M₁

  • k₂₂: ~M₂* reacts with M₂

The monomer reactivity ratios, r₁ and r₂, are defined as the ratio of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer.[3]

  • r₁ = k₁₁ / k₁₂

  • r₂ = k₂₂ / k₂₁

The values of these ratios are paramount as they dictate the final copolymer microstructure:[3]

  • r₁ > 1: The active end ~M₁* preferentially adds M₁, leading to a tendency for block-like sequences of M₁.

  • r₁ < 1: The active end ~M₁* preferentially adds M₂, promoting alternation.

  • r₁ ≈ 1: The active end ~M₁* shows no preference, leading to random incorporation based on monomer feed concentrations.

  • r₁r₂ = 1: Ideal copolymerization, where the monomer distribution is random.

  • r₁ ≈ r₂ ≈ 0: Highly alternating copolymerization.

To determine these values experimentally, we utilize the copolymer composition equation, often analyzed using the Fineman-Ross or Kelen-Tüdős methods, which are reliable for data obtained at low monomer conversions (<15%).[4][5][6]

cluster_M1_reacts Propagating Chain ending in M1 cluster_M2_reacts Propagating Chain ending in M2 M1_star ~M1 M1_M1 ~M1-M1 M1_star->M1_M1  + M1 (k11) M1_M2 ~M1-M2 M1_star->M1_M2  + M2 (k12) M2_star ~M2 M2_M1 ~M2-M1 M2_star->M2_M1  + M1 (k21) M2_M2 ~M2-M2 M2_star->M2_M2  + M2 (k22) r1 r1 = k11 / k12 r2 r2 = k22 / k21

Diagram 1: The four propagation pathways in binary NCA copolymerization.

Experimental Design and Protocols

The cornerstone of an accurate reactivity ratio determination is a meticulously planned and executed experimental series. The logic is to initiate several copolymerizations with systematically varied initial monomer feed ratios and to halt them at low conversion to ensure the feed composition remains nearly constant.

Materials
  • Monomers: 4-(2-Bromobenzyl)oxazolidine-2,5-dione (2-BrBn-NCA, synthesis below), γ-Benzyl-L-glutamate NCA (BLG-NCA, purified by recrystallization), ε-N-carbobenzyloxy-L-lysine NCA (ZLL-NCA, purified by recrystallization).

  • Initiator: n-Hexylamine or other suitable primary amine, freshly distilled.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), passed through a solvent purification system.

  • Precipitating Solvent: Diethyl ether or n-hexane, anhydrous.

  • Characterization Solvents: Deuterated chloroform (CDCl₃) and deuterated trifluoroacetic acid (TFA-d) for NMR; HPLC-grade THF or DMF with 0.1 M LiBr for GPC.

Protocol 1: Synthesis of 4-(2-Bromobenzyl)oxazolidine-2,5-dione (2-BrBn-NCA)

The synthesis of a novel NCA is a critical first step that requires stringent anhydrous conditions to prevent premature ring-opening. This protocol is adapted from the general "Fuchs-Farthing" method using triphosgene.[2][7]

  • Precursor Synthesis: The required precursor amino acid, L-2-amino-3-(2-bromophenyl)propanoic acid, is first synthesized via standard amino acid synthesis routes (e.g., asymmetric Strecker synthesis or alkylation of a glycine enolate equivalent).

  • NCA Formation: a. Suspend 10 mmol of L-2-amino-3-(2-bromophenyl)propanoic acid in 50 mL of anhydrous THF in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere. b. Heat the suspension to 50-55 °C with vigorous stirring. c. In a separate flask, dissolve 4 mmol of triphosgene in 20 mL of anhydrous THF. d. Add the triphosgene solution dropwise to the heated amino acid suspension over 30 minutes. e. Causality: The slow addition of triphosgene is crucial to control the release of phosgene gas and prevent side reactions. Heating ensures the reaction proceeds to completion, which is visually indicated by the solution becoming clear. f. Continue stirring at 50-55 °C for 2-3 hours until the solution is completely clear.

  • Purification: a. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. b. Redissolve the crude product in anhydrous ethyl acetate and filter to remove any insoluble byproducts. c. Precipitate the NCA by adding anhydrous n-hexane and cooling to -20 °C. d. Collect the white crystalline product by filtration in a glovebox or under a nitrogen blanket, wash with cold hexane, and dry under high vacuum. e. Validation: Confirm purity and structure using ¹H NMR and FTIR spectroscopy. The disappearance of the amino acid's N-H and O-H stretches and the appearance of characteristic anhydride peaks (~1850 and 1780 cm⁻¹) in the IR spectrum validate the successful cyclization.

start Flame-dried Glassware under N2 amino_acid Suspend Amino Acid in Anhydrous THF start->amino_acid heat Heat to 55°C amino_acid->heat triphosgene Add Triphosgene Solution Dropwise heat->triphosgene react Stir 2-3h until clear triphosgene->react evaporate Rotary Evaporation react->evaporate dissolve Redissolve in Ethyl Acetate evaporate->dissolve precipitate Precipitate with Hexane at -20°C dissolve->precipitate filter Filter & Dry under Vacuum precipitate->filter characterize Characterize: NMR, FTIR filter->characterize

Diagram 2: Workflow for the synthesis and purification of the NCA monomer.
Protocol 2: Copolymerization Series
  • Setup: All manipulations should be performed in an inert atmosphere glovebox.

  • Stock Solutions: Prepare 0.5 M stock solutions of 2-BrBn-NCA, the standard comonomer (e.g., BLG-NCA), and a 0.05 M solution of n-hexylamine initiator in anhydrous DMF.

  • Reaction Series: In a series of 7 separate vials, combine the monomer stock solutions to achieve different initial molar feed ratios ([M₁]₀/[M₂]₀) of 2-BrBn-NCA, such as 90/10, 75/25, 50/50, 25/75, and 10/90. Also, prepare homopolymerizations (100/0 and 0/100) as controls. Keep the total monomer concentration constant (e.g., 0.2 M) and the monomer-to-initiator ratio ([M]/[I]) constant (e.g., 50:1).

  • Initiation: Add the calculated volume of initiator solution to each vial, start a timer, and stir the reactions at room temperature.

  • Quenching: After a predetermined time (e.g., 1-2 hours, determined from kinetic studies to ensure <15% conversion), take an aliquot for ¹H NMR analysis to determine the final monomer conversion. Quench the polymerization by precipitating the polymer into a large volume of cold diethyl ether.

    • Causality: Stopping the reaction at low conversion is the most critical step for the validity of the Fineman-Ross and Kelen-Tüdős methods, as these models assume the monomer feed ratio does not change during the experiment.[4]

  • Isolation: Centrifuge the precipitated polymer, decant the supernatant, and wash the polymer pellet twice with diethyl ether. Dry the isolated copolymers under high vacuum to a constant weight.

Protocol 3: Copolymer Composition Analysis

The composition of the purified, dried copolymer is determined using ¹H NMR spectroscopy.

  • Sample Preparation: Dissolve a small amount of the dried copolymer in a suitable deuterated solvent. For polypeptides, TFA-d is often used to ensure protonation of the amide backbone and produce sharp, well-resolved peaks.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

  • Peak Integration: Identify non-overlapping proton signals unique to each monomeric unit.

    • For 2-BrBn-NCA (M₁) , the aromatic protons on the bromobenzyl group (δ ≈ 7.2-7.6 ppm) are characteristic.

    • For BLG-NCA (M₂) , the benzyl ester CH₂ protons (δ ≈ 5.1 ppm) are a reliable signal.

  • Calculation: The molar fraction of each monomer in the copolymer (F₁ and F₂) is calculated from the integrated areas of these characteristic peaks, normalized by the number of protons they represent.

    • Let A₁ be the integral for M₁'s unique peak (representing p₁ protons) and A₂ be the integral for M₂'s unique peak (representing p₂ protons).

    • Molar fraction of M₁ in the copolymer, F₁ = (A₁/p₁) / [(A₁/p₁) + (A₂/p₂)]

Data Analysis and Results

With the experimental data—initial monomer feed mole fraction (f₁) and the resulting copolymer mole fraction (F₁)—we can now determine the reactivity ratios.

Hypothetical Experimental Data

The following table represents a plausible dataset for the copolymerization of 2-BrBn-NCA (M₁) with BLG-NCA (M₂).

ExperimentMole Fraction of M₁ in Feed (f₁)Mole Fraction of M₁ in Copolymer (F₁)
10.100.18
20.250.38
30.500.63
40.750.83
50.900.94
Fineman-Ross Method

The Fineman-Ross equation is a linearization of the copolymer composition equation:[5][8]

G = H * r₁ - r₂

Where:

  • f = f₁ / f₂ = f₁ / (1 - f₁)

  • F = F₁ / F₂ = F₁ / (1 - F₁)

  • G = (F - 1) / f

  • H = F / f²

A plot of G versus H yields a straight line with a slope of r₁ and a y-intercept of -r₂.

Calculated Fineman-Ross Parameters:

f₁F₁fFHG
0.100.180.1110.22017.82-7.02
0.250.380.3330.6135.52-1.16
0.500.631.0001.7031.700.70
0.750.833.0004.8820.541.29
0.900.949.00015.6670.191.63

Plotting this data would yield r₁ ≈ 1.8 and r₂ ≈ 0.6 .

Kelen-Tüdős Method

The Kelen-Tüdős method is often preferred as it gives more evenly distributed data points and reduces bias from experiments at the extremes of the feed composition.[6][7][9]

η = (r₁ + r₂/α)ξ - r₂/α

Where:

  • η = G / (α + H)

  • ξ = H / (α + H)

  • α = √(Hmax * Hmin), an arbitrary constant.[6]

A plot of η versus ξ yields a straight line. The y-intercept at ξ = 0 is -r₂/α, and the y-intercept at ξ = 1 is r₁.

Interpretation and Comparative Analysis

Based on our hypothetical data, we found r₁(2-BrBn-NCA) ≈ 1.8 and r₂(BLG-NCA) ≈ 0.6 .

  • Interpretation: Since r₁ > 1, the propagating chain ending in a 2-BrBn-NCA unit preferentially adds another 2-BrBn-NCA monomer over a BLG-NCA monomer. Conversely, since r₂ < 1, the chain ending in a BLG-NCA unit also preferentially adds a 2-BrBn-NCA monomer. This indicates that 2-BrBn-NCA is the more reactive monomer in this pair.

  • Microstructure Prediction: The product of the reactivity ratios is r₁r₂ ≈ 1.08. This value is close to 1, suggesting the copolymer will have a largely random distribution of monomer units, but with a slight tendency toward blockiness of the more reactive 2-BrBn-NCA, especially at high conversions.

  • Comparison to Standard NCAs: The higher reactivity of 2-BrBn-NCA compared to BLG-NCA could be attributed to electronic effects. The electron-withdrawing nature of the bromine atom on the benzyl ring may influence the electrophilicity of the NCA carbonyls. However, the bulky ortho-bromine substituent could also introduce steric hindrance, which would be expected to decrease reactivity. This highlights the importance of experimental determination, as a priori prediction is non-trivial. Comparing these values to other systems, such as the copolymerization of BLG-NCA with ZLL-NCA, provides a valuable benchmark for how this new functional monomer behaves within the broader family of NCAs.

Diagram 3: Comparison of the novel monomer with standard NCAs.

Conclusion

This guide has outlined a robust and reliable methodology for determining the reactivity ratios of the novel functional monomer, 4-(2-bromobenzyl)oxazolidine-2,5-dione, in copolymerization with standard NCAs. By following the detailed protocols for monomer synthesis, controlled copolymerization, and rigorous data analysis via the Fineman-Ross and Kelen-Tüdős methods, researchers can obtain crucial kinetic parameters. These reactivity ratios are not merely academic constants; they are predictive tools that empower scientists and drug development professionals to rationally design and synthesize polypeptide copolymers with precise microstructures and, consequently, tailored therapeutic and material properties.

References

  • Simple and Accurate Determination of Reactivity Ratios Using a Nonterminal Model of Chain Copolymerization. Macromolecules. [Link]

  • IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composition data. Polymer Chemistry. [Link]

  • Radical Copolymerization Reactivity Ratios. IUPAC. [Link]

  • Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propagation Mechanisms. Macromolecules. [Link]

  • Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression. MDPI. [Link]

  • Controlled Copolymerization on α-NCAs and α-NNTAs for Preparing Peptide/Peptoid Hybrid Polymers with Adjustable Proteolysis. The Royal Society of Chemistry. [Link]

  • ¹H NMR spectra of (a) NSN–NCA in CDCl3, (b) NPE–NCA and (c) PEG-b-PNSN-co-PNPE in DMSO. ResearchGate. [Link]

  • N-Heterocyclic Carbene-Catalyzed Random Copolymerization of N-Carboxyanhydrides of α-Amino Acids. PMC. [Link]

  • The representative ¹H-NMR spectra of rac-Leu-NCA (A) and PEG-PRL... ResearchGate. [Link]

  • Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride. ACS Macro Letters. [Link]

  • ¹H NMR spectra of Lys‐Z‐NCA (a), pullulan (b), and Pull‐g‐PZLL copolymers PL10, PL20, PL30 (c–e). ResearchGate. [Link]

  • 1 H-NMR spectrum of copolymer, poly(NCHA-co-BA) (0.5:0.5). ResearchGate. [Link]

  • Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. [Link]

  • Rethinking transition metal catalyzed N-carboxyanhydride polymerization: polymerization of Pro and AcOPro N. NSF Public Access Repository. [Link]

  • Polymerization of N-Carboxyanhydride in Cosolvents: The Balance between the Polymerization Rate and Molecular Weight Control. Macromolecules. [Link]

  • Understanding copolymerisation kinetics for the design of functional copolymers via free radical polymerisation Supporting Information. The Royal Society of Chemistry. [Link]

  • Oxazolidine synthesis. Organic Chemistry Portal. [Link]

  • Copolymer overview. CoPolDB. [Link]

  • Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression. PMC. [Link]

  • Analysis of the Linear Methods for Determining Copolymerization Reactivity Ratios. I. A New Improved Linear Graphic Method. Semantic Scholar. [Link]

  • COPOLYMERIZATION. University of Florida. [Link]

  • Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer. Scientific & Academic Publishing. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. [Link]

  • Determination of copolymerisation characteristics in the N-carboxy anhydride polymerisation of two amino acids. The Royal Society of Chemistry. [Link]

Sources

Advanced HPLC Strategies for Monitoring 4-(2-Bromobenzyl)oxazolidine-2,5-dione Degradation

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly reactive chemical intermediates. 4-(2-Bromobenzyl)oxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derivative of 2-bromophenylalanine, is a critical building block for synthesizing specialized polypeptides via ring-opening polymerization[1]. However, its defining feature—extreme electrophilicity at the C5 carbonyl—makes it highly susceptible to moisture-induced degradation, presenting a profound analytical challenge[2].

This guide objectively compares high-performance liquid chromatography (HPLC) methodologies for monitoring the degradation of this specific NCA over time, emphasizing the causality behind experimental choices and providing field-proven, self-validating protocols.

The Mechanistic Analytical Challenge

When exposed to trace amounts of water, the oxazolidine-2,5-dione ring undergoes rapid hydrolysis. Water attacks the C5 carbonyl, leading to ring-opening, the release of carbon dioxide, and the formation of the parent amino acid, 2-bromophenylalanine[3]. This free amino acid can subsequently act as a nucleophile, attacking intact NCA molecules to initiate uncontrolled oligomerization[2].

The core analytical problem lies in the standard Reversed-Phase HPLC (RP-HPLC) environment. RP-HPLC relies on aqueous mobile phases (e.g., Water/Acetonitrile gradients). Injecting an intact, moisture-sensitive NCA into an aqueous stream essentially forces on-column degradation. The residence time inside the column allows the NCA to hydrolyze before reaching the detector, resulting in split peaks, severe tailing, and artificially inflated degradation rates. To obtain true kinetic data, the analytical method must either chemically neutralize the reactive center prior to analysis or outpace the hydrolysis kinetics.

ReactionPathway NCA 4-(2-Bromobenzyl) oxazolidine-2,5-dione H2O Water (Hydrolysis) NCA->H2O Moisture Amine Benzylamine (Quenching) NCA->Amine Derivatization Degradant 2-Bromophenylalanine + CO2 H2O->Degradant Ring-Opening StableAdduct Stable Amide Adduct Amine->StableAdduct Nucleophilic Attack

Fig 1: Reaction pathways of NCA degradation vs. stable derivatization.

Comparative HPLC Methodologies

To accurately monitor the degradation of 4-(2-Bromobenzyl)oxazolidine-2,5-dione, we evaluate four distinct analytical strategies:

1. Standard RP-HPLC (The Flawed Baseline)

Utilizing a standard C18 column with a Water/Acetonitrile gradient. While this is the default method in most labs, it is fundamentally incompatible with intact NCAs. The aqueous mobile phase induces up to 40% on-column hydrolysis during a standard 15-minute run, rendering stability data useless[2].

2. Anhydrous Normal-Phase HPLC (NP-HPLC)

By utilizing a silica or bare-HILIC column with anhydrous organic solvents (e.g., Hexane/Isopropanol), water is completely removed from the system. This preserves the intact NCA. However, NP-HPLC often suffers from poor peak symmetry for polar degradation products (like the free amino acid) and exhibits poor retention time reproducibility due to the adsorption of trace atmospheric moisture onto the stationary phase.

3. Pre-Column Derivatization RP-HPLC (The Gold Standard)

This method relies on chemical causality: if the NCA is too reactive for an aqueous column, we must intentionally react it first. By quenching the sample aliquot with an excess of an anhydrous primary amine (e.g., benzylamine), we force a rapid, controlled ring-opening event[4]. This yields a stable 2-bromophenylalanine benzylamide adduct that is completely impervious to aqueous mobile phases, allowing for precise, artifact-free RP-HPLC quantification.

4. Sub-Ambient Ultra-Fast UHPLC

If derivatization is not feasible, the alternative is to outpace the degradation kinetics. By utilizing sub-2 µm particle columns, ballistic gradients at high flow rates, and chilling the column compartment to 10°C, the total run time is compressed to under 1.5 minutes. This minimizes the NCA's residence time in the aqueous phase, reducing on-column hydrolysis to negligible levels.

Workflow cluster_A Method A: Standard RP-HPLC cluster_B Method C: Derivatization Sample NCA Sample Aliquot A1 Direct Injection (Aqueous Mobile Phase) Sample->A1 B1 Quench with Benzylamine (Anhydrous) Sample->B1 A2 On-Column Hydrolysis A1->A2 A3 Inaccurate Stability Data A2->A3 B2 RP-HPLC Analysis B1->B2 B3 Accurate Kinetic Data B2->B3

Fig 2: Workflow comparison demonstrating how RP-HPLC induces false degradation.

Quantitative Performance Comparison

The following table summarizes the experimental validation data for monitoring 4-(2-Bromobenzyl)oxazolidine-2,5-dione using the four discussed methods.

Analytical ParameterStandard RP-HPLCAnhydrous NP-HPLCPre-Column DerivatizationSub-Ambient UHPLC
On-Column Degradation 35 - 45% (High)< 1% (Minimal)0% (Stable Adduct)< 3% (Low)
Peak Symmetry (As) 1.8 - 2.5 (Tailing)1.4 - 1.9 (Broad)1.0 - 1.1 (Excellent)1.1 - 1.2 (Good)
Precision (RSD, n=6) > 15.0%5.2%0.8%1.5%
Limit of Detection (LOD) ~ 5.0 µg/mL~ 2.0 µg/mL0.1 µg/mL0.5 µg/mL
Total Run Time 15.0 min25.0 min12.0 min1.5 min
Suitability for Kinetics Poor Moderate Excellent Very Good
Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols include internal validation steps to confirm that the observed degradation is reflective of the sample, not the analytical method.

Protocol 1: Pre-Column Derivatization (Quenching) RP-HPLC

This protocol utilizes benzylamine to trap the intact NCA before it can interact with the aqueous mobile phase[4].

  • Reagent Preparation: Prepare a 0.5 M quenching solution of benzylamine in anhydrous N,N-dimethylformamide (DMF) over molecular sieves.

  • Sampling: Withdraw exactly 50 µL of the 4-(2-Bromobenzyl)oxazolidine-2,5-dione stability sample.

  • Derivatization (Quenching): Immediately inject the 50 µL sample into 450 µL of the benzylamine quenching solution. Vortex vigorously for 15 seconds. The massive molar excess of benzylamine instantaneously opens the oxazolidine-2,5-dione ring.

  • Validation Step: To ensure 100% quenching efficiency, spike a known concentration of an internal standard (e.g., toluene) into the quenching buffer and verify the area ratio remains constant across injections.

  • Dilution & Injection: Dilute the quenched mixture 1:10 with the initial HPLC mobile phase (95% Water / 5% Acetonitrile with 0.1% TFA). Inject 5 µL onto a C18 column (150 x 4.6 mm, 3 µm).

  • Chromatography: Run a linear gradient from 5% to 95% Acetonitrile over 12 minutes. Monitor UV absorbance at 220 nm and 254 nm.

Protocol 2: Sub-Ambient Ultra-Fast UHPLC

Use this protocol when chemical derivatization interferes with downstream sample recovery or matrix components.

  • System Equilibration: Equip a UHPLC system with a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Chill the autosampler to 4°C and the column compartment to strictly 10°C to thermodynamically suppress hydrolysis.

  • Mobile Phase: Utilize pre-chilled Mobile Phase A (Water, 0.1% Formic Acid) and Mobile Phase B (Acetonitrile, 0.1% Formic Acid).

  • Sample Preparation: Withdraw the NCA sample and immediately dilute 1:100 in anhydrous, pre-chilled Acetonitrile.

  • Validation Step: Perform a flow-rate variation test. Inject the sample at 0.4 mL/min and 0.8 mL/min. If the peak area of the degradation product (2-bromophenylalanine) increases at the slower flow rate, on-column hydrolysis is still occurring, and the column temperature must be lowered further.

  • Analysis: Inject 1 µL. Execute a ballistic gradient (5% to 100% B in 1.5 minutes) at a flow rate of 0.8 mL/min.

References
  • Synthesis of α-Amino Acid N-Carboxyanhydrides | Organic Letters - ACS Publications. acs.org.[Link]

  • Selective Enzymatic Degradation of Self-Assembled Particles from Amphiphilic Block Copolymers Obtained by the Combination of N-Carboxyanhydride and Nitroxide-Mediated Polymerization | Biomacromolecules - ACS Publications. acs.org.[Link]

  • Supplementary Information for - Cheng Research Group. illinois.edu.[Link]

  • Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - Kobe University. kobe-u.ac.jp.[Link]

Sources

Advanced Comparison Guide: 4-(2-Bromobenzyl)oxazolidine-2,5-dione vs. Alternative Halogenated Phenylalanine NCAs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in polymer chemistry and biomaterials, selecting the correct amino acid N-carboxyanhydride (NCA) monomer is the most critical decision in designing functionalized polypeptides. While poly(L-phenylalanine) is a classic hydrophobic building block, its extreme insolubility—driven by rigid α -helical and β -sheet packing—severely limits its utility in advanced drug delivery and bioconjugation.

To overcome this, researchers utilize halogenated derivatives. This guide provides an in-depth technical comparison between 4-(2-Bromobenzyl)oxazolidine-2,5-dione (2-Bromophenylalanine NCA) and its para-substituted or alternatively halogenated counterparts, focusing on ring-opening polymerization (ROP) kinetics, structural behavior, and post-polymerization modification (PPM) capabilities[1].

Structural & Mechanistic Analysis: The Ortho Advantage

The fundamental difference between 4-(2-Bromobenzyl)oxazolidine-2,5-dione and other halogenated NCAs lies in the spatial orientation of the halogen atom relative to the polypeptide backbone.

When utilizing para-substituted NCAs (e.g., 4-fluoro or 4-bromo derivatives), the halogen projects outward into the solvent. This minimal steric interference allows the resulting polymer to maintain a highly stable, rigid α -helical conformation. While structurally robust, this rigidity severely restricts solubility in common organic solvents (like THF or DMF) and limits the accessibility of the halogen for post-polymerization cross-coupling.

Conversely, the 2-bromo (ortho) substitution forces the bulky bromine atom into close proximity with the polymer backbone. This intentional steric clash disrupts the hydrogen-bonding network required for α -helix formation. The causality here is direct: by frustrating the secondary structure, the polymer is forced into a more disordered or flexible β -sheet state, drastically increasing its solubility and exposing the carbon-bromine bond for transition-metal catalysis[2].

G A Halogenated Phenylalanine NCA B Ortho-Substitution (e.g., 2-Bromo) A->B C Para-Substitution (e.g., 4-Fluoro, 4-Bromo) A->C D High Steric Clash with Backbone B->D E Minimal Steric Clash C->E F Disrupted Helix / Increased Solubility D->F G Stable α-Helix / Lower Solubility E->G

Fig 1: Mechanistic logic tree detailing how halogen position dictates polypeptide secondary structure.

Comparative Performance Data

The table below synthesizes the quantitative and qualitative performance metrics of various halogenated phenylalanine NCAs during ROP and subsequent functionalization.

Halogenated NCA DerivativeROP Kinetics ( kobs​ )Predominant Secondary StructurePPM Reactivity (Cross-Coupling)Key Application / Handling
4-(2-Bromobenzyl)oxazolidine-2,5-dione Slow (steric hindrance)Disordered / β -sheetHigh (Suzuki, Sonogashira)Soluble reactive scaffolds
4-(4-Bromobenzyl)oxazolidine-2,5-dione ModerateRigid α -helixModerate (Requires harsh conditions)Rigid rod functionalization
4-(4-Fluorobenzyl)oxazolidine-2,5-dione FastRigid α -helixNone (C-F bond inert to Pd) 19 F NMR tracking
4-(4-Chlorobenzyl)oxazolidine-2,5-dione ModerateRigid α -helixLow (Requires specialized ligands)Hydrophobic tuning
4-(4-Iodobenzyl)oxazolidine-2,5-dione ModerateRigid α -helixVery High (Fast oxidative addition)Light-sensitive bioconjugation

Validated Experimental Workflows

To ensure high-fidelity results, the following protocols are designed as self-validating systems. Every step includes an analytical checkpoint to confirm success before proceeding.

Protocol A: Ring-Opening Polymerization (ROP) of 2-Br-Phe NCA

This protocol utilizes the Normal Amine Mechanism (NAM) to achieve controlled molecular weights and narrow dispersity ( Ð<1.2 )[2].

  • Monomer Purification (Critical Step):

    • Action: Recrystallize 4-(2-Bromobenzyl)oxazolidine-2,5-dione three times from anhydrous THF/hexane inside an argon-filled glovebox.

    • Causality: Trace moisture hydrolyzes the NCA ring into the free amino acid, which acts as an uncontrolled initiator, ruining polymer dispersity.

    • Self-Validation: Confirm purity via FT-IR; ensure the complete absence of a broad O-H/N-H stretch at 3300 cm⁻¹.

  • Initiation:

    • Action: Dissolve the purified NCA in anhydrous DMF (0.1 M). Add a standardized solution of hexylamine (initiator) at a 1:50 [M]:[I] ratio. Stir at 0 °C.

    • Causality: Low temperatures suppress the competing Activated Monomer (AM) mechanism, ensuring the primary amine exclusively attacks the C5 carbonyl.

  • Reaction Monitoring:

    • Action: Track the reaction via FT-IR spectroscopy.

    • Self-Validation: The reaction is complete only when the characteristic anhydride stretching bands at 1850 cm⁻¹ and 1790 cm⁻¹ completely disappear.

  • Quenching and Precipitation:

    • Action: Precipitate the polymer into an excess of cold diethyl ether. Centrifuge and dry under vacuum.

Protocol B: Post-Polymerization Modification via Suzuki-Miyaura Coupling

The ortho-bromo handle allows for the grafting of complex molecules (e.g., targeting ligands, fluorophores) via [3].

  • Biphasic Setup:

    • Action: Dissolve poly(2-Br-Phe) in THF. In a separate vial, dissolve the desired arylboronic acid (2.0 eq per repeating unit) and K₂CO₃ (3.0 eq) in degassed water. Combine the solutions.

    • Causality: The biphasic THF/H₂O system is mandatory. The base (K₂CO₃) must activate the boronic acid to form a reactive boronate complex in the aqueous phase, while the hydrophobic polymer remains solvated in the organic phase.

  • Catalysis:

    • Action: Add Pd(PPh₃)₄ (5 mol%) under strict argon flow. Heat the sealed vessel to 60 °C for 24 hours.

    • Causality: The elevated temperature provides the activation energy necessary for the Pd(0) catalyst to undergo oxidative addition into the sterically hindered ortho-C-Br bond[3].

  • Purification & Validation:

    • Action: Precipitate into methanol, redissolve in THF, and pass through a basic alumina column to remove palladium residues.

    • Self-Validation: Analyze via ¹H NMR. Successful coupling is confirmed by the appearance of new aromatic proton signals and a distinct shift in the polypeptide backbone α -CH peak.

ROP NCA 2-Br-Phe NCA (Monomer) Poly Poly(2-Br-Phe) (Intermediate) NCA->Poly ROP (-CO2) Init Hexylamine (Initiator) Init->NCA NAM Initiation Product Functionalized Polypeptide Poly->Product PPM Reagents Arylboronic Acid Pd Catalyst Reagents->Poly Suzuki Coupling

Fig 2: Workflow from Normal Amine Mechanism (NAM) ROP to Palladium-catalyzed post-modification.

References

  • Title: Synthesis of Side-Chain Modified Polypeptides Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling Source: ACS Chemical Health & Safety URL: [Link]

Sources

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